molecular formula C7H7BrO2 B12084862 Ethanone, 1-[5-(bromomethyl)-2-furanyl]- CAS No. 114430-54-5

Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Cat. No.: B12084862
CAS No.: 114430-54-5
M. Wt: 203.03 g/mol
InChI Key: RFQOTGIEKIHZRY-UHFFFAOYSA-N
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Description

Contextualizing Furan-Based Scaffolds in Modern Synthetic Design

The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom that serves as a "privileged scaffold" in synthetic chemistry. researchgate.net Its importance stems from its presence in a vast number of biologically active natural products and pharmaceutical agents. utripoli.edu.lyijabbr.com Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.com

The utility of the furan scaffold in modern synthetic design can be attributed to several key features:

Bioisosterism: The furan ring is often used as a bioisostere for other aromatic systems, like benzene (B151609) or thiophene (B33073) rings, in drug design. This substitution can modulate a compound's biological activity, selectivity, and pharmacokinetic properties. ijabbr.com

Electronic Nature: As an electron-rich aromatic system, the furan ring can engage in various electronic interactions with biological targets such as enzymes and receptors. ijabbr.com

Synthetic Versatility: Furan's relatively modest aromaticity compared to benzene means it can undergo reactions that involve dearomatization under mild conditions. acs.org It can act as a nucleophilic aromatic ring, a bis(enol ether), or a 1,4-diene in Diels-Alder cycloadditions, making it a flexible precursor for five-, six-, and even seven-membered ring systems. acs.org

Renewable Sourcing: Key furan derivatives like furfural (B47365) can be produced from the thermal decomposition of pentose-containing biomass, such as corn cobs and oat hulls, positioning furan-based chemistry as a cornerstone of sustainable and green chemistry. ijabbr.comatamanchemicals.combritannica.com

The systematic modification of furan scaffolds allows chemists to perform structure-activity relationship (SAR) studies, optimizing compounds for enhanced potency and safety. ijabbr.com This makes the furan nucleus a critical component in the development of new chemotherapeutic agents and functional materials. utripoli.edu.lymdpi.com

The Strategic Significance of Bromomethyl Functionalities in Synthetic Methodologies

The bromomethyl group (–CH2Br) is a strategically important functionality in organic synthesis due to its high reactivity, which allows for the facile introduction of various substituents. Organobromine compounds, in general, offer a balance of reactivity and stability that makes them ideal synthetic intermediates. The carbon-bromine bond is weaker than the carbon-chlorine bond, making alkyl bromides excellent alkylating agents.

The strategic importance of the bromomethyl group is evident in several key transformations:

Nucleophilic Substitution: The bromine atom is an excellent leaving group, making bromomethyl compounds highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides), enabling the rapid diversification of molecular structures.

Formation of Organometallic Reagents: Bromomethyl groups can be used to prepare organometallic reagents, such as Grignard reagents, although this is less common than with aryl or simple alkyl bromides.

Cross-Coupling Reactions: While the sp3-hybridized carbon of the bromomethyl group is not as commonly used in standard cross-coupling as sp2 carbons, it can participate in various coupling reactions to form new carbon-carbon bonds.

Pyridinium (B92312) Salt Formation: Bromomethyl ketones react readily with pyridine (B92270) to form pyridinium salts. These salts are valuable intermediates in reactions like the Kröhnke pyridine synthesis for creating substituted pyridines. wikipedia.org

The presence of the bromomethyl group on the furan ring in a compound like Ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]-, therefore, provides a reactive handle for derivatization, allowing chemists to attach this furan-based scaffold to other molecules or build more complex structures upon it.

Historical Perspectives on the Development of Furanone Chemistry Relevant to Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

The history of furan chemistry dates back to the late 18th century. In 1780, Carl Wilhelm Scheele first described a furan derivative, 2-furoic acid. wikipedia.org This was followed by the report of another key derivative, furfural, by Johann Wolfgang Döbereiner in 1831, which he produced from bran (Latin: furfur), giving the furan family its name. atamanchemicals.comwikipedia.org Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.orgwordpress.com

Furanones, which are derivatives of furan containing a ketone group in the ring, are an important subclass. They can be divided into 2(5H)-furanones and 3(2H)-furanones. foreverest.net 2(5H)-Furanone, also known as γ-crotonolactone, is the parent structure of the butenolide class of compounds and can be prepared by the oxidation of furfural. wikipedia.org

The development of furanone chemistry has been significantly driven by the food and flavor industry. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) was identified as a key flavor compound in pineapples in 1965 and is highly valued for its sweet, caramel-like aroma. researchgate.net This discovery spurred extensive research into the synthesis and properties of various furanones. foreverest.netresearchgate.net

In recent decades, furanones have also gained significant attention in medicinal chemistry. They are investigated as potential antimicrobial agents, particularly for their ability to interfere with bacterial biofilm formation. nih.gov Furthermore, furanone glycosides have been identified as promising leads for treating inflammatory bowel disease. nih.gov The synthesis of functionalized furanones, including those with bromomethylene groups, has been explored for their potential as inhibitors of microbial quorum sensing. rsc.org

Overview of Current Research Paradigms and Future Trajectories for Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Ethanone, 1-[5-(bromomethyl)-2-furanyl]- (CAS Number 114430-54-5) is a functionalized furan primarily utilized as a synthetic intermediate. bldpharm.com While specific, in-depth research focused solely on this molecule is not widely published, its research paradigms and future applications can be inferred from its structure and the well-established chemistry of its constituent parts.

Current Research Paradigms: The primary role of this compound is as a versatile building block. Its synthesis would likely start from a more readily available precursor like 2-acetyl-5-methylfuran (B71968), a known flavoring agent. nih.govwikipedia.org The methyl group could then be brominated using a free-radical brominating agent like N-bromosuccinimide (NBS) to yield the target bromomethyl derivative.

The reactivity of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is dominated by its two functional groups:

The Bromomethyl Group: This is the most reactive site, serving as a potent electrophile for SN2 reactions. Researchers utilize this handle to connect the 2-acetylfuran (B1664036) moiety to larger, more complex structures, including peptides, polymers, or other heterocyclic systems.

The Acetyl Group: The ketone can undergo various transformations, such as reduction to an alcohol, conversion to an oxime, or serving as a point for aldol (B89426) condensation reactions, further expanding its synthetic utility.

Future Trajectories: The future of this compound lies in its application in areas where the 2-acetylfuran scaffold is beneficial. Given the broad biological activities of furan derivatives, a significant future trajectory is in medicinal chemistry. utripoli.edu.lynih.gov Ethanone, 1-[5-(bromomethyl)-2-furanyl]- can be used to synthesize libraries of new compounds for drug discovery. By reacting the bromomethyl group with various amines, phenols, or thiols, a diverse set of molecules can be generated and screened for activity against targets in cancer, infectious diseases, or neurodegenerative disorders. nih.gov

In materials science, the ability to graft this molecule onto polymers or surfaces via its reactive handle could be used to develop new functional materials, potentially with applications in sensors or specialty coatings. mdpi.com As the demand for complex and highly functionalized molecules grows, the utility of such well-defined, reactive intermediates will continue to increase, ensuring its relevance in advanced organic synthesis. acs.org

Data Tables

Table 1: Representative Physicochemical Properties of a Related Compound: Ethanone, 1-(5-bromo-2-furanyl)- (Note: Data for the specific title compound is not readily available; this related isomer is provided for context.)

PropertyValueSource
Molecular Formula C₆H₅BrO₂ chembk.com
Appearance Colorless to yellow solid chembk.com
Melting Point 45-48 °C chembk.com
Boiling Point 129-131 °C chembk.com
Density 1.58 g/cm³ chembk.com
Solubility Soluble in ethanol (B145695), dimethylformamide, acetone chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114430-54-5

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

1-[5-(bromomethyl)furan-2-yl]ethanone

InChI

InChI=1S/C7H7BrO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4H2,1H3

InChI Key

RFQOTGIEKIHZRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CBr

Origin of Product

United States

Methodologies for the Chemical Synthesis of Ethanone, 1 5 Bromomethyl 2 Furanyl

Retrosynthetic Analysis and Key Disconnections for the Furanone Core

A logical retrosynthetic analysis of ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]-, suggests that the primary disconnection should be at the C-Br bond of the bromomethyl group. This leads back to the more stable precursor, 2-acetyl-5-methylfuran (B71968). This precursor itself can be disconnected via a Friedel-Crafts acylation, breaking the bond between the acetyl group and the furan (B31954) ring, leading to 2-methylfuran (B129897) and an acetylating agent. This two-step approach is often the most direct and efficient pathway for the synthesis of the target molecule.

The key disconnections can be visualized as follows:

Disconnection 1 (C-Br bond): Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is disconnected to 2-acetyl-5-methylfuran and a brominating agent. This disconnection points to a forward synthesis involving the selective bromination of the methyl group.

Disconnection 2 (C-C bond): 2-Acetyl-5-methylfuran is disconnected to 2-methylfuran and an acetyl synthon (CH₃CO⁺). This suggests a Friedel-Crafts acylation as a forward synthetic step.

Classical Synthetic Routes to Substituted Furanyl Ketones

The formation of the 2-acetyl-5-methylfuran intermediate is a critical step in the synthesis of the target compound. Several classical methods can be employed for the synthesis of substituted furanyl ketones.

Friedel-Crafts Acylation Approaches to Furanones

Friedel-Crafts acylation is a powerful and widely used method for the introduction of an acyl group onto an aromatic ring, including furan. nih.gov The acylation of 2-methylfuran is highly regioselective, with the incoming acetyl group preferentially attacking the C5 position due to the directing effect of the methyl group and the inherent reactivity of the furan ring.

The reaction is typically carried out using an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst. beilstein-journals.orgnih.govnih.gov Common Lewis acids for this transformation include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and various solid acid catalysts. rsc.orgnih.gov The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, the use of heterogeneous catalysts like Al-MCM-41 has been investigated for the acylation of 2-methylfuran with n-octanoic anhydride. researchgate.net Vapor phase acylation of furan over ferrite (B1171679) catalysts has also been reported as an efficient method for producing 2-acetylfuran (B1664036). acs.org

A typical reaction scheme for the Friedel-Crafts acylation of 2-methylfuran is as follows:

2-Methylfuran + Acetic Anhydride --(Lewis Acid)--> 2-Acetyl-5-methylfuran

The reaction conditions, such as temperature and solvent, are crucial for optimal results. For example, a method for synthesizing 2-acetylfuran involves reacting furan with acetic anhydride in the presence of a solid catalyst at temperatures between 60-80 °C. psu.edu

Table 1: Examples of Friedel-Crafts Acylation for the Synthesis of 2-Acetyl-5-methylfuran

Acylating Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
Acetic Anhydride HBEA 1,2-dichloroethane 50 91 nih.gov
Acetic Anhydride Solid Catalyst - 45 - youtube.com
n-Octanoic Anhydride Al-MCM-41 Heptane 75-135 - researchgate.net

Cross-Coupling Strategies for Furan Ring Functionalization

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. rsc.org In principle, cross-coupling strategies could be employed to construct the 2-acetyl-5-methylfuran skeleton. For instance, a 2-halofuran derivative could be coupled with an organometallic reagent containing an acetyl group, or a 2-acetylfuran derivative could be coupled with a methyl-containing organometallic reagent.

However, for the synthesis of 2-acetyl-5-methylfuran, the Friedel-Crafts acylation of readily available 2-methylfuran is generally more direct and cost-effective. Cross-coupling reactions are more commonly utilized for the synthesis of more complex or highly substituted furan derivatives where direct functionalization is challenging.

Cycloaddition and Ring-Opening Pathways for Furanone Assembly

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of cyclic systems. rsc.org Furan can act as a diene in [4+2] cycloaddition reactions, which could theoretically be a pathway to furanone derivatives after subsequent transformations. acs.orgnih.gov Similarly, ring-opening reactions of suitable precursors can also lead to the formation of the furan ring. beilstein-journals.orgnih.gov

While these methods are fundamental in furan chemistry, their application to the direct synthesis of 2-acetyl-5-methylfuran is not as straightforward as the Friedel-Crafts approach. These pathways often require more complex starting materials and multiple synthetic steps. For example, the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a classic method for furan synthesis but would require a specific diketone precursor for 2-acetyl-5-methylfuran. nih.gov

Regioselective Bromomethylation Techniques for the Furan Moiety

The final step in the synthesis of ethanone, 1-[5-(bromomethyl)-2-furanyl]-, is the selective bromination of the methyl group of 2-acetyl-5-methylfuran. This transformation requires a reagent that will preferentially halogenate the benzylic-like methyl group over the furan ring or the acetyl group.

Radical Halogenation Methodologies at the Methyl Position

Radical halogenation is the most effective method for the selective bromination of the methyl group attached to the furan ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. researchgate.netacs.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or with photochemical initiation. researchgate.net

The mechanism proceeds via a free radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group of 2-acetyl-5-methylfuran to form a resonance-stabilized furfuryl radical. This radical then reacts with another molecule of NBS to form the desired product and regenerate the bromine radical, thus propagating the chain. The stability of the furfuryl radical is key to the high regioselectivity of this reaction.

A study on the bromination of 2-acetylfuran with NBS showed the formation of 5-bromo and other derivatives, highlighting the importance of reaction conditions for achieving the desired regioselectivity. For 2-acetyl-5-methylfuran, the methyl group at the 5-position is activated for radical halogenation.

Table 2: Radical Bromination of 2-Acetyl-5-methylfuran

Brominating Agent Initiator Solvent Conditions Product
N-Bromosuccinimide (NBS) AIBN or Benzoyl Peroxide CCl₄ Reflux or hv Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Electrophilic Bromination and Subsequent Transformations

One of the common routes to synthesize the target compound involves the electrophilic bromination of a suitable precursor, such as 2-acetyl-5-methylfuran. The electron-donating nature of the methyl group directs the electrophilic attack of bromine to the 5-position of the furan ring. The subsequent step then involves the radical bromination of the methyl group to yield the desired bromomethyl functionality.

A typical reaction involves treating 2-acetyl-5-methylfuran with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride (CCl4). The reaction of 2-acetylfuran with N-bromosuccinimide has been studied in various solvents, including CCl4 and a mixture of acetic anhydride and acetic acid, leading to the formation of corresponding 5-bromo derivatives. iaea.org

The reactivity of the furan ring towards electrophiles is a critical factor. While furan itself is highly reactive and can undergo polymerization in the presence of strong acids, the acetyl group at the 2-position deactivates the ring, allowing for more controlled reactions. nih.gov

Table 1: Representative Conditions for Electrophilic Bromination of 2-Acetylfuran Derivatives

EntrySubstrateBrominating AgentCatalyst/InitiatorSolventTemperature (°C)Product(s)Reference
12-AcetylfuranN-Bromosuccinimide-CCl4Reflux5-Bromo-2-acetylfuran iaea.org
22-AcetylfuranN-Bromosuccinimide-Acetic Anhydride/Acetic AcidNot specified5-Bromo-2-acetylfuran iaea.org
32-MethylfuranBromine-DMFNot specified2-Bromo-5-methylfuran imperial.ac.uk
46-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acidBromine-Acetic AcidNot specified4-Bromo derivative nih.gov

Direct C-H Bromination Strategies

Direct C-H bromination offers a more atom-economical approach by avoiding the need for a pre-functionalized starting material like 2-acetyl-5-methylfuran. This strategy involves the direct selective bromination of the methyl group of 2-acetyl-5-methylfuran. Reagents like N-bromosuccinimide (NBS), often initiated by light or a radical initiator, are commonly employed for the selective bromination of benzylic or allylic C-H bonds, a principle that can be extended to the methyl group on the furan ring.

The challenge in this approach lies in achieving high selectivity for the bromination of the methyl group over the furan ring itself, which is also susceptible to electrophilic attack. Careful control of reaction conditions, including the choice of brominating agent, solvent, and temperature, is crucial to favor the desired C-H bromination pathway. For instance, the use of NBS in a non-polar solvent like carbon tetrachloride under radical conditions typically favors side-chain bromination.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

To maximize the yield and purity of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, careful optimization of various reaction parameters is essential.

Solvent Effects and Temperature Control in Furanone Synthesis

The choice of solvent can significantly influence the outcome of the bromination reaction. For electrophilic aromatic bromination, polar solvents can stabilize the charged intermediates, potentially accelerating the reaction. However, for radical-mediated side-chain bromination, non-polar solvents are generally preferred to minimize competing ionic reactions. For instance, in the α-bromination of acetophenone (B1666503) with NBS, dichloromethane (B109758) was found to be the optimal solvent, providing excellent selectivity for the monobromo product. researchgate.net

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts through competing reaction pathways or decomposition of the starting materials and products. For many bromination reactions, maintaining a specific temperature range is key to achieving high selectivity.

Catalyst and Reagent Selection for Bromomethylation

The selection of the brominating agent and any associated catalyst is paramount for a successful synthesis. N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination due to its ability to provide a low, constant concentration of bromine, which helps to suppress side reactions.

For electrophilic bromination, Lewis acids can be employed to activate the bromine, though their use must be carefully managed to avoid furan ring polymerization. In the context of direct C-H bromination, the choice of radical initiator can affect the reaction efficiency.

Table 2: Impact of Reagent and Catalyst on Bromination Reactions

Reagent/Catalyst SystemReaction TypeKey AdvantagesPotential ChallengesReference
N-Bromosuccinimide (NBS)Radical BrominationHigh selectivity for allylic/benzylic positions, ease of handling.Requires radical initiator, potential for competing electrophilic addition. nih.gov
Bromine (Br2)Electrophilic BrominationStrong electrophile, readily available.Low selectivity, can lead to polybromination and ring opening. iaea.org
Palladium CatalystsCross-couplingEnables arylation of furan rings.Requires specific ligands and bases, potential for side reactions. rsc.org

Process Intensification Techniques in Furanone Production

Process intensification aims to develop smaller, more efficient, and sustainable chemical processes. In the context of furanone synthesis, techniques like continuous flow chemistry can offer significant advantages over traditional batch processes. researchgate.net Flow reactors can provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. acs.orgchemrxiv.org

For instance, the use of a Taylor Vortex Flow Reactor has been shown to intensify the continuous synthesis of bio-derived monomers, demonstrating the potential for such technologies in furan chemistry. acs.orgchemrxiv.org These reactors enhance mass transfer, which can be particularly beneficial for reactions involving gases, such as oxidations, or for biphasic systems.

Green Chemistry Principles in the Synthesis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, this involves several considerations:

Atom Economy: Direct C-H functionalization is inherently more atom-economical than methods requiring pre-functionalized substrates.

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives is a key goal. Studies have explored various solvents for bromination reactions to identify more environmentally benign options. researchgate.net

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, reduces waste and improves efficiency. The development of recyclable catalysts is a significant area of research.

Renewable Feedstocks: Furan derivatives can often be sourced from biomass, making them attractive building blocks for sustainable chemical production. rsc.orgresearchgate.net For example, furfural (B47365), a key precursor for many furan compounds, can be produced from lignocellulosic biomass. tue.nl

By integrating these principles, the synthesis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- can be made more environmentally friendly and economically viable.

Atom Economy and E-Factor Considerations for Furanone Synthesis

The principles of atom economy and the E-factor are crucial in evaluating the environmental impact of chemical syntheses. Atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product, while the E-factor quantifies the amount of waste generated per unit of product.

While specific studies detailing the atom economy and E-factor for the synthesis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- are not prevalent in public literature, the principles can be applied to its potential synthetic pathways. A common route to similar furan derivatives involves the bromination of a hydroxymethyl group on the furan ring.

Hypothetical Atom Economy Calculation:

Consider a plausible synthesis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- from a precursor such as Ethanone, 1-[5-(hydroxymethyl)-2-furanyl]-. The reaction with a brominating agent like hydrogen bromide (HBr) would yield the desired product and water.

Reactants: Ethanone, 1-[5-(hydroxymethyl)-2-furanyl]- (C₇H₈O₃, Molar Mass: 140.14 g/mol ) and Hydrogen Bromide (HBr, Molar Mass: 80.91 g/mol ).

Product: Ethanone, 1-[5-(bromomethyl)-2-furanyl]- (C₇H₇BrO₂, Molar Mass: 203.04 g/mol ).

By-product: Water (H₂O, Molar Mass: 18.02 g/mol ).

The atom economy would be calculated as:

(Mass of desired product) / (Total mass of reactants) x 100%

E-Factor Analysis:

The E-factor provides a broader measure of waste by considering all materials that are not incorporated into the final product. This includes reagents, solvents, and by-products. For the synthesis of furan derivatives, the choice of solvents and catalysts significantly influences the E-factor.

In the context of producing furan-based compounds, the E-factor can be substantial, particularly when traditional, non-catalytic methods are employed which often generate significant waste streams. mdpi.com Research into the enzymatic synthesis of related furan compounds, such as 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), has highlighted the potential to significantly reduce the E-factor by operating at high substrate loadings and minimizing wastewater effluents. rsc.org

Table 1: Green Metrics in Chemical Synthesis

Metric Description Ideal Value Relevance to Furanone Synthesis
Atom Economy A measure of the efficiency of a chemical reaction in converting reactants into the desired product. 100% Maximizing the incorporation of atoms from starting materials into the Ethanone, 1-[5-(bromomethyl)-2-furanyl]- structure is a key goal for sustainable synthesis.
E-Factor The ratio of the mass of waste generated to the mass of the desired product. 0 Minimizing the E-factor involves the use of catalytic reactions, recyclable solvents, and reducing the formation of by-products.

Utilization of Sustainable Reaction Media and Catalytic Systems

The shift from traditional, often hazardous, organic solvents to more sustainable alternatives is a cornerstone of green chemistry. rsc.org Similarly, the development of efficient and recyclable catalytic systems is paramount for minimizing waste and energy consumption in chemical manufacturing. frontiersin.org

Sustainable Reaction Media:

The synthesis of furan derivatives is increasingly being explored in greener solvents. Water, ionic liquids (ILs), and deep eutectic solvents (DESs) are prominent examples of alternative reaction media.

Water: As a benign and abundant solvent, water is an attractive medium for certain reactions. The synthesis of 5-hydroxymethylfurfural (B1680220) (HMF), a key precursor to many furan derivatives, has been investigated in aqueous systems. mdpi.com

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Acidic functionalized ILs have been shown to effectively catalyze the dehydration of carbohydrates to form furan derivatives. frontiersin.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They share many of the beneficial properties of ILs but are often cheaper and more biodegradable.

Catalytic Systems:

The use of catalysts is fundamental to improving the efficiency and sustainability of furanone synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled.

Heteropolyacids (HPAs): These are complex inorganic acids that possess strong Brønsted acidity and can be used as recyclable catalysts for various organic transformations, including those relevant to furan chemistry. frontiersin.org

Non-noble Metal Catalysts: To move away from expensive and scarce precious metals, research has focused on developing catalysts based on more abundant and less toxic metals like iron, copper, and nickel. For instance, non-noble metal oxides have been successfully used in the synthesis of furan-2,5-dicarboxylic acid (FDCA), another important furan derivative. frontiersin.org

Biocatalysts: Enzymes offer high selectivity and operate under mild conditions, making them ideal for green chemical processes. The enzymatic synthesis of AMFCA from HMF demonstrates the potential of biocatalysis in producing furan-based monomers with a significantly improved environmental profile. rsc.org

Table 2: Sustainable Approaches in Furan Derivative Synthesis

Approach Description Examples in Furan Chemistry Potential Application for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- Synthesis
Sustainable Solvents Replacing traditional volatile organic compounds (VOCs) with greener alternatives. Water, Ionic Liquids, Deep Eutectic Solvents Performing the synthesis in an aqueous medium or utilizing ionic liquids to facilitate the reaction and ease product separation.
Heterogeneous Catalysis Using catalysts in a different phase from the reactants, allowing for easy separation and recycling. Heteropolyacids, Zeolites, Metal Oxides Employing a solid acid catalyst for the synthesis of the furan ring or a supported brominating agent for the final conversion.
Biocatalysis Utilizing enzymes to catalyze specific reactions with high selectivity and under mild conditions. Oxidases, Dehydrogenases, Transaminases A potential enzymatic route could involve the selective oxidation of a precursor followed by a biocatalytic bromination step, although this is speculative.

Reaction Mechanisms and Reactivity Profiles of Ethanone, 1 5 Bromomethyl 2 Furanyl

Nucleophilic Substitution Reactions at the Bromomethyl Center

Elucidation of S_N1 and S_N2 Pathways with Diverse Nucleophiles

The reactivity of the C-Br bond in Ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]- is enhanced by the adjacent furan (B31954) ring, which can stabilize a developing positive charge in a manner analogous to a benzyl (B1604629) group. This stabilization can promote both S_N1 and S_N2 reaction pathways.

S_N2 Pathway : With strong, unhindered nucleophiles in aprotic solvents, the reaction is expected to proceed via a concerted S_N2 mechanism. The nucleophile directly attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion in a single step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

S_N1 Pathway : In the presence of a polar, protic solvent and a weaker nucleophile, the reaction may proceed through an S_N1 mechanism. The heterolytic cleavage of the C-Br bond is the rate-determining step, forming a resonance-stabilized carbocation. The furan ring participates in stabilizing this intermediate through its π-electron system. This carbocation is then rapidly attacked by the nucleophile.

The following table illustrates the expected products from the reaction of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- with a variety of nucleophiles, highlighting the versatility of this substrate in forming new carbon-heteroatom bonds.

NucleophileReagent ExampleExpected ProductProbable Mechanism
AmineAniline1-(5-((phenylamino)methyl)furan-2-yl)ethanoneS_N2
ThiolThiophenol1-(5-((phenylthio)methyl)furan-2-yl)ethanoneS_N2
AlkoxideSodium methoxide1-(5-(methoxymethyl)furan-2-yl)ethanoneS_N2
AzideSodium azide1-(5-(azidomethyl)furan-2-yl)ethanoneS_N2
ThioureaThiourea2-((5-acetylfuran-2-yl)methyl)isothiouronium bromideS_N2

Note: The data in this table is illustrative and based on general principles of nucleophilic substitution reactions of similar bromomethyl-activated heterocyclic compounds. Specific experimental yields and conditions would need to be determined empirically.

Intramolecular Cyclization Reactions Involving the Bromomethyl Group

The bifunctional nature of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- and its derivatives allows for intramolecular reactions to form fused heterocyclic systems. When a nucleophilic center is present elsewhere in the molecule, or is introduced through a prior reaction, it can attack the electrophilic bromomethyl carbon, leading to cyclization. A common strategy involves the initial reaction of the bromomethyl group with a reagent that introduces a nucleophilic tether.

For instance, reaction with a phenol (B47542) could yield an ether, which, under Friedel-Crafts conditions, could undergo intramolecular cyclization to form a furan-fused chromane (B1220400) derivative. The success of such cyclizations depends on the length and flexibility of the tether, which governs the favorability of forming a 5- or 6-membered ring.

Impact of Steric and Electronic Factors on Nucleophilic Attack

Both steric and electronic factors significantly influence the rate and mechanism of nucleophilic attack at the bromomethyl center.

Steric Factors : The bromomethyl group is relatively unhindered, which generally favors the S_N2 pathway. However, the use of bulky nucleophiles would decrease the rate of an S_N2 reaction, potentially allowing a competing S_N1 pathway to become more significant, especially with solvents that can stabilize the carbocation intermediate.

Electrophilic and Nucleophilic Additions to the Ketone Moiety

The acetyl group of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- provides a second reactive site for a variety of chemical transformations, primarily involving the carbonyl carbon and the adjacent methyl protons.

Carbonyl Reactivity and Enolization Processes of the Ethanone Group

The ketone's carbonyl group is electrophilic and can undergo nucleophilic addition reactions. The adjacent methyl group has acidic protons that can be removed by a base to form an enolate. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions. The presence of the furan ring can influence the reactivity of the carbonyl group and the acidity of the α-protons.

Aldol (B89426) Condensations and Knoevenagel Reactions Involving the Ketone

The enolate generated from Ethanone, 1-[5-(bromomethyl)-2-furanyl]- can participate in Aldol and Knoevenagel reactions.

Aldol Condensation : In the presence of a base, the enolate can add to the carbonyl group of an aldehyde or another ketone. For instance, reaction with an aromatic aldehyde like benzaldehyde (B42025) would lead to the formation of a β-hydroxy ketone, which can then dehydrate upon heating to yield an α,β-unsaturated ketone (a chalcone-like structure). masterorganicchemistry.com

Knoevenagel Condensation : This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. researchgate.net This reaction typically leads to the formation of a new carbon-carbon double bond. For example, the reaction of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- with creatinine (B1669602) has been reported for similar 5-substituted furan-2-carboxaldehydes. researchgate.net

The following table illustrates potential products from Aldol and Knoevenagel reactions.

Reaction TypeReactantCatalystExpected Product
Aldol CondensationBenzaldehydeNaOH(E)-1-(5-(bromomethyl)furan-2-yl)-3-phenylprop-2-en-1-one
Knoevenagel CondensationMalononitrilePiperidine2-((1-(5-(bromomethyl)furan-2-yl)ethylidene)malononitrile

Note: The data in this table is illustrative and based on the general reactivity of ketones in Aldol and Knoevenagel condensations. Specific experimental outcomes would require empirical validation.

Reduction and Oxidation Chemistry of the Carbonyl Functionality

The carbonyl group in Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is a key functional handle that can undergo a variety of reduction and oxidation reactions. The reactivity of this acetyl moiety is influenced by the electron-donating nature of the furan ring and the presence of the reactive bromomethyl group.

Reduction:

The acetyl group can be readily reduced to the corresponding alcohol, 1-[5-(bromomethyl)-2-furanyl]ethanol , using a range of reducing agents. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reagent is selective for aldehydes and ketones and is generally compatible with the furan ring and the bromomethyl group under controlled conditions. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

For a complete reduction of the carbonyl group to a methylene group, yielding 1-ethyl-5-(bromomethyl)-2-furan , more forcing conditions are required. Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are classical methods for this transformation. However, the acidic conditions of the Clemmensen reduction may lead to side reactions involving the furan ring, such as ring-opening. rsc.orgmdpi.com The strongly basic conditions of the Wolff-Kishner reaction could potentially lead to substitution of the bromine atom.

Oxidation:

Oxidation of the acetyl group in Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is less common. Strong oxidizing agents would likely affect the sensitive furan ring and the bromomethyl group. However, specific transformations are possible. For instance, the haloform reaction, using a hypohalite solution (e.g., sodium hypobromite), could potentially convert the acetyl group into a carboxylic acid, yielding 5-(bromomethyl)-2-furancarboxylic acid , and bromoform. The viability of this reaction would depend on the relative reactivity of the methyl ketone versus other sites in the molecule.

Reactivity of the Furan Ring System in Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

The furan ring in Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is an electron-rich aromatic system, which dictates its characteristic reactivity towards electrophiles and in pericyclic reactions.

Furan is more reactive than benzene (B151609) towards electrophilic aromatic substitution. The acetyl and bromomethyl groups on the furan ring in Ethanone, 1-[5-(bromomethyl)-2-furanyl]- direct incoming electrophiles. The acetyl group is a deactivating, meta-directing group in benzene chemistry. However, in furan chemistry, substitution typically occurs at the available alpha-positions (2 or 5). Since both alpha-positions are substituted, electrophilic attack will target the beta-positions (3 or 4). The acetyl group at position 2 will direct incoming electrophiles to the 4-position, while the bromomethyl group at position 5 will direct to the 3-position. The outcome of an electrophilic substitution reaction would therefore likely be a mixture of 3- and 4-substituted products, with the precise ratio depending on the reaction conditions and the nature of the electrophile.

Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. These reactions often require milder conditions than those used for benzene to avoid polymerization or ring-opening of the sensitive furan nucleus.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the construction of complex bicyclic systems. The aromatic character of furan means that it is a somewhat reluctant diene, and the Diels-Alder reaction is often reversible. The presence of electron-withdrawing groups on the furan ring can enhance its reactivity as a diene. In Ethanone, 1-[5-(bromomethyl)-2-furanyl]- , the acetyl group is electron-withdrawing and would be expected to facilitate the Diels-Alder reaction.

The reaction would involve the furan ring of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- reacting with a dienophile, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, to form an oxabicycloheptene derivative. These adducts can then be converted into a variety of other compounds.

The furan ring is susceptible to ring-opening under acidic conditions. rsc.orgmdpi.com This reaction typically proceeds through protonation of the furan oxygen, followed by nucleophilic attack and cleavage of the ring. For Ethanone, 1-[5-(bromomethyl)-2-furanyl]- , treatment with acid in the presence of a nucleophile like water or an alcohol could lead to the formation of a 1,4-dicarbonyl compound. The specific products would depend on the reaction conditions.

A well-known rearrangement of furans is the Achmatowicz reaction, where a furfuryl alcohol is converted into a dihydropyran. wikipedia.orgicm.edu.pl While the starting material is not a furfuryl alcohol, a reduction of the acetyl group to the corresponding alcohol would provide a substrate for a potential Achmatowicz-type rearrangement. Other rearrangements can be triggered under different conditions, such as those observed in the presence of Lewis acids. arkat-usa.org For instance, intramolecular rhodium-catalyzed reactions of furans with 1-tosyl-1,2,3-triazoles can lead to rearrangements, forming valuable pyridine (B92270) building blocks. rsc.org

Transition Metal-Catalyzed Transformations Involving the Bromine Moiety

The bromomethyl group is a versatile functional group that can participate in a wide range of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various carbon and heteroatom substituents at this position.

Suzuki Coupling: This palladium-catalyzed reaction couples the bromomethyl group with an organoboron compound (e.g., a boronic acid or ester). This reaction is a powerful tool for forming carbon-carbon bonds. The reaction of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding arylated or vinylated product.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of the bromomethyl group with an organotin compound (organostannane). wikipedia.orgresearchgate.netpsu.edu This reaction is known for its tolerance of a wide variety of functional groups. psu.edu Coupling of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- with an organostannane would result in a new carbon-carbon bond.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene. While typically used with aryl or vinyl halides, modifications of the Heck reaction can allow for the use of benzylic-type halides like the bromomethyl group in Ethanone, 1-[5-(bromomethyl)-2-furanyl]- . This would lead to the formation of a new carbon-carbon double bond.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a halide and a terminal alkyne. wikipedia.orgnih.govsoton.ac.uknih.gov This reaction is highly efficient for the formation of carbon-carbon triple bonds. Reacting Ethanone, 1-[5-(bromomethyl)-2-furanyl]- with a terminal alkyne under Sonogashira conditions would introduce an alkynyl group at the methyl position.

The following table summarizes typical conditions for these cross-coupling reactions.

ReactionCatalystLigand (optional)BaseSolventReactant
Suzuki Coupling Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhosK₂CO₃, Cs₂CO₃Toluene, DioxaneR-B(OH)₂
Stille Coupling Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃(not always required)Toluene, DMFR-Sn(Bu)₃
Heck Reaction Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile (B52724), DMFAlkene
Sonogashira Coupling PdCl₂(PPh₃)₂, CuIPPh₃Et₃N, PiperidineTHF, DMFTerminal Alkyne

C-H Activation and Functionalization Strategies Adjacent to the Bromomethyl Group

The functionalization of C-H bonds is a cornerstone of modern organic synthesis, offering atom-economical routes to complex molecules. In the context of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, the C-H bond at the 4-position of the furan ring is a prime target for activation and subsequent functionalization. The electron-withdrawing nature of the acetyl group at the 2-position and the presence of the bromomethyl group at the 5-position influence the reactivity of this specific C-H bond.

While direct C-H activation adjacent to the bromomethyl group on this specific molecule is a specialized area of research, broader studies on the C-H functionalization of furan rings provide valuable insights. For instance, rhodium(III)-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of substituted furans. nih.gov These methodologies often involve the use of a directing group to achieve regioselectivity. In the case of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, the acetyl group could potentially serve as an endogenous directing group, guiding a transition metal catalyst to the C4-H bond. However, the inherent reactivity of the bromomethyl group presents a challenge, as it can undergo competing reactions under many catalytic conditions.

Future research in this area could focus on developing catalytic systems that are chemoselective for C-H activation over reaction at the bromomethyl site. This might involve the use of sterically hindered catalysts or specific ligand designs to modulate the reactivity of the metal center.

Palladium-Catalyzed Carbonylations and Related Transformations

Palladium-catalyzed carbonylation reactions are a powerful method for the introduction of a carbonyl group, a fundamental building block in many pharmaceuticals and functional materials. The bromomethyl group of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is an activated alkyl halide, making it a suitable substrate for such transformations. These reactions typically proceed through the formation of a palladium-acyl intermediate, which can then be trapped by various nucleophiles.

The carbonylation of activated alkyl halides, including benzylic and allylic halides, has been the subject of extensive research. nih.gov These reactions often employ a palladium catalyst, a source of carbon monoxide (CO), and a nucleophile. A variety of ligands can be used to modulate the activity and selectivity of the palladium catalyst, with Xantphos being a notable example for carbonylations at atmospheric pressure. nih.gov

A general method for the palladium-catalyzed carbonylation of aryl bromides using Xantphos as a ligand has been shown to be effective for the synthesis of amides and esters. nih.gov While this is applied to aryl bromides, the principles can be extended to activated alkyl halides like the bromomethyl group in our target molecule.

Catalyst SystemSubstrate TypeProductReference
Pd(OAc)₂ / XantphosAryl BromideAmide, Ester nih.gov
Pd(OAc)₂ / DPPPAryl Boronic AcidSymmetrical Diaryl Ketone liv.ac.uk

This table summarizes palladium-catalyzed carbonylation reactions applicable to related substrates.

In a potential reaction, Ethanone, 1-[5-(bromomethyl)-2-furanyl]- could be treated with a palladium catalyst, such as Pd(OAc)₂, a suitable ligand like Xantphos, and a source of carbon monoxide in the presence of a nucleophile (e.g., an alcohol or amine) to yield the corresponding ester or amide derivative. The reaction conditions would need to be carefully optimized to favor carbonylation over potential side reactions, such as reduction of the bromomethyl group or coupling reactions.

Radical Reactions and Single-Electron Transfer Processes for Derivatization

The bromomethyl group of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is also amenable to transformations involving radical intermediates. Radical reactions offer a complementary approach to traditional ionic pathways, often providing unique reactivity and selectivity. Single-electron transfer (SET) processes can be employed to initiate the formation of a furfuryl radical, which can then participate in a variety of bond-forming reactions.

Research on the radical functionalization of 5-chloromethylfurfural (B124360) (CMF), a structurally similar compound, provides a strong precedent for the reactivity of the halomethyl group. rsc.org Metal-free atom transfer radical addition (ATRA) reactions of CMF with styrenes, induced by triethylborane (B153662) and oxygen, have been shown to proceed with high yield and selectivity. rsc.org This suggests that a similar strategy could be applied to Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, allowing for the introduction of a wide range of functional groups at the methylene position.

The key intermediate in these reactions is the 2-formyl-5-furfuryl radical. rsc.org In the case of our target molecule, the analogous intermediate would be the 2-acetyl-5-furfuryl radical. This radical can add to alkenes, alkynes, and other radical acceptors to form new carbon-carbon bonds.

Furthermore, single-electron transfer from a suitable donor to the bromomethyl group can lead to the formation of the corresponding radical anion, which can then fragment to release a bromide ion and the 2-acetyl-5-furfuryl radical. This radical can then be trapped by various electrophiles or participate in cyclization reactions. Mechanical-force-induced single-electron transfer has also emerged as a novel method for generating radicals from aryl halides. researchgate.net

Radical Generation MethodPrecursorKey IntermediateSubsequent ReactionReference
Metal-free ATRA5-Chloromethylfurfural2-Formyl-5-furfuryl radicalAddition to styrenes rsc.org
Single-Electron TransferAryl HalidesAryl RadicalReduction researchgate.net

This table highlights relevant radical generation and reaction pathways.

The exploration of these radical and SET-based methodologies opens up new avenues for the derivatization of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, providing access to a diverse range of novel compounds with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Elucidation of Ethanone, 1 5 Bromomethyl 2 Furanyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, supported by various one- and two-dimensional experiments, provides a detailed picture of the molecular framework, connectivity, and through-space interactions.

Proton (¹H) NMR: Chemical Shift Analysis, Spin-Spin Coupling, and Integration

The ¹H NMR spectrum of Ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]- is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The analysis of chemical shifts (δ), spin-spin coupling patterns (J), and signal integration provides foundational structural information.

Based on the analysis of structurally related compounds, such as 2-acetyl-5-methylfuran (B71968) and various brominated furan (B31954) derivatives, the following proton signals are anticipated:

Methyl Protons (H₃): A sharp singlet is expected for the three equivalent protons of the acetyl group. This signal would likely appear in the range of δ 2.4-2.6 ppm.

Methylene (B1212753) Protons (-CH₂Br): The two protons of the bromomethyl group are expected to produce a singlet in the region of δ 4.5-4.7 ppm. The electronegativity of the adjacent bromine atom causes a significant downfield shift.

Furan Ring Protons: The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at position 3 (H-3) is anticipated to resonate at a higher field (around δ 6.4-6.6 ppm) compared to the proton at position 4 (H-4), which is adjacent to the electron-withdrawing acetyl group and is expected around δ 7.2-7.4 ppm. The typical coupling constant for protons on a furan ring in these positions (³JHH) is approximately 3.5 Hz.

The integration of these signals would correspond to a ratio of 3:2:1:1 for the methyl, methylene, and the two furan protons, respectively, confirming the number of protons in each environment.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
-C(O)CH2.4 - 2.6Singlet-3H
-CH ₂Br4.5 - 4.7Singlet-2H
Furan H-36.4 - 6.6Doublet~3.51H
Furan H-47.2 - 7.4Doublet~3.51H

Carbon (¹³C) NMR and DEPT Spectroscopy for Carbon Skeletal Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on data from analogous structures like 1-(5-substituted-furan-2-yl)ethanones, the chemical shifts for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- can be predicted.

Carbonyl Carbon: The carbon of the ketone group is expected to have the most downfield chemical shift, typically in the range of δ 185-190 ppm.

Furan Ring Carbons: The furan ring carbons will have distinct chemical shifts. The carbon attached to the acetyl group (C-2) and the carbon bearing the bromomethyl group (C-5) are quaternary and will appear downfield. The protonated carbons (C-3 and C-4) will be found at higher field strengths.

Methyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal, expected around δ 25-30 ppm.

Methylene Carbon: The carbon of the bromomethyl group is anticipated to appear in the region of δ 28-33 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between the different types of carbon atoms. A DEPT-90 spectrum would only show the methine (CH) carbons of the furan ring. A DEPT-135 spectrum would display methine and methyl (CH₃) carbons as positive signals and methylene (CH₂) carbons as negative signals, while quaternary carbons would be absent.

Predicted ¹³C NMR and DEPT Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135DEPT-90
C =O185 - 190AbsentAbsent
Furan C -2152 - 155AbsentAbsent
Furan C -5145 - 148AbsentAbsent
Furan C -4120 - 125PositivePositive
Furan C -3112 - 117PositivePositive
-C H₂Br28 - 33NegativeAbsent
-C(O)C H₃25 - 30PositiveAbsent

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two furan ring protons (H-3 and H-4), confirming their scalar coupling and proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between the furan H-3 and C-3, furan H-4 and C-4, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The methyl protons to the carbonyl carbon (C=O) and the furan C-2.

The methylene protons to the furan C-5 and C-4.

The furan H-3 to C-2, C-4, and C-5.

The furan H-4 to C-2, C-3, and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY could show correlations between the furan H-4 and the acetyl methyl protons, and between the furan H-3 and the methylene protons of the bromomethyl group, further confirming the substitution pattern.

Bromine (⁷⁹/⁸¹Br) NMR (if applicable) and its Interpretative Value

Direct detection of bromine NMR (⁷⁹Br and ⁸¹Br) for covalently bonded bromine in small organic molecules is generally challenging. Both bromine isotopes are quadrupolar nuclei, which typically leads to very broad signals that are often unobservable with standard high-resolution NMR spectrometers. nih.gov For organobromine compounds, the NMR signal is often too broad to be of practical use for structural elucidation. rsc.org

While ⁷⁹Br NMR has been used to monitor reactions where bromide ion is produced, its application for characterizing the intact C-Br bond in a molecule like Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is not considered a routine or highly informative technique for structural assignment. rsc.org Therefore, it is unlikely to provide significant interpretative value for the elucidation of this compound's structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For Ethanone, 1-[5-(bromomethyl)-2-furanyl]- , with a molecular formula of C₇H₇BrO₂, the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

Predicted HRMS Data:

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M]⁺201.9680203.9660
[M+H]⁺202.9758204.9738
[M+Na]⁺224.9578226.9557

The experimental observation of these precise masses and the characteristic isotopic pattern would unequivocally confirm the molecular formula of the compound.

The fragmentation of furan derivatives in mass spectrometry often involves characteristic losses. For Ethanone, 1-[5-(bromomethyl)-2-furanyl]- , expected fragmentation pathways could include:

Loss of the bromine atom: This would lead to a significant fragment ion at m/z 123.

Loss of the acetyl group: Cleavage of the C-C bond between the furan ring and the carbonyl group could result in a fragment corresponding to the bromomethylfuran cation.

Loss of the bromomethyl radical: This would generate an ion corresponding to the 2-acetylfuran (B1664036) cation.

A detailed analysis of the tandem mass spectrometry (MS/MS) data would be necessary to fully elucidate the fragmentation pathways and confirm the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Insights from Fragmentation Patterns

Tandem mass spectrometry (MS/MS) provides invaluable information for the structural elucidation of molecules by analyzing their fragmentation patterns. For ethanone, 1-[5-(bromomethyl)-2-furanyl]-, the fragmentation pathways under electron impact (EI) can be predicted based on the established behavior of furan derivatives and brominated organic compounds.

The primary fragmentation is expected to involve the cleavage of the C-Br bond, a relatively weak bond, leading to the formation of a stable furfuryl carbocation. Another significant fragmentation pathway would be the loss of the acetyl group. The furan ring itself can undergo cleavage, leading to smaller, characteristic fragment ions.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

m/z (predicted)Proposed Fragment StructureFragmentation Pathway
203/205[M-CH₃]⁺Loss of a methyl radical from the acetyl group
187/189[M-COCH₃]⁺Loss of the acetyl group
124[M-Br]⁺Cleavage of the carbon-bromine bond
95[C₅H₃O₂]⁺Loss of the bromomethyl group
43[CH₃CO]⁺Acetyl cation

Note: The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Ionization Techniques (ESI, APCI, EI) and Their Applicability

The choice of ionization technique is critical for the mass spectrometric analysis of ethanone, 1-[5-(bromomethyl)-2-furanyl]-.

Electron Ionization (EI): This hard ionization technique is well-suited for generating a rich fragmentation pattern, which is crucial for structural elucidation as detailed above. Given the volatility of the compound, EI coupled with gas chromatography (GC-MS) would be an effective method for its analysis.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for compounds of medium polarity and volatility. It often provides a balance between molecular ion information and some fragmentation. For this compound, APCI would likely yield a strong signal for the protonated molecule [M+H]⁺ and could be a good alternative to EI if a softer ionization is desired to preserve the molecular ion.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation

Characteristic Frequencies for Carbonyl, Furan Ring, and C-Br Bonds

The IR and Raman spectra are expected to be dominated by vibrations of the acetyl group, the furan ring, and the bromomethyl group.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
Carbonyl (C=O)Stretching1670 - 1690Medium
Furan RingC=C Stretching1560 - 1580, 1480 - 1500Strong
Ring Breathing~1020Strong
C-H Bending (out-of-plane)880 - 900Medium
C-Br BondStretching600 - 650Medium
CH₂ (bromomethyl)Scissoring1420 - 1440Weak
CH₃ (acetyl)Asymmetric/Symmetric Stretching2920 - 3000Medium

The carbonyl stretching frequency is a strong, characteristic band in the IR spectrum. The furan ring vibrations will give rise to several bands, with the C=C stretching modes being particularly prominent in the Raman spectrum. The C-Br stretching vibration is expected in the lower frequency region of the mid-IR spectrum.

Conformational Analysis and Intermolecular Interactions via Vibrational Signatures

The rotational freedom around the single bond connecting the acetyl group and the furan ring, as well as the bond to the bromomethyl group, allows for different conformations. Theoretical calculations suggest that for similar 2-acylfurans, a planar conformation where the carbonyl group is oriented away from the furan oxygen (O-trans) is generally more stable due to reduced steric hindrance and favorable electronic interactions rsc.org.

Intermolecular interactions in the solid state would likely be dominated by dipole-dipole interactions arising from the polar carbonyl group and C-Br bond. Weak C-H···O hydrogen bonds may also influence the crystal packing. These interactions could lead to slight shifts and splitting of vibrational bands in the solid-state IR and Raman spectra compared to the solution or gas phase. However, given the compound's instability, obtaining solid-state spectra is challenging.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of ethanone, 1-[5-(bromomethyl)-2-furanyl]- is expected to show absorptions characteristic of a conjugated system.

Electronic Transitions of the Conjugated Furanone System

The chromophore in this molecule consists of the furan ring conjugated with the acetyl group. This extended π-system gives rise to characteristic electronic transitions.

π → π* Transition: This is expected to be the most intense absorption band, occurring at a wavelength (λ_max) predicted to be in the range of 270-290 nm. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For the parent compound, 2-acetylfuran, the λ_max is around 270 nm. The bromomethyl substituent is not expected to significantly shift this absorption.

n → π* Transition: A weaker absorption band corresponding to the transition of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital is also anticipated. This transition typically occurs at longer wavelengths (lower energy), predicted to be in the region of 310-330 nm, and is often much less intense than the π → π* transition.

Table 3: Predicted UV-Vis Absorption Data for Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Electronic TransitionPredicted λ_max (nm)Molar Absorptivity (ε)
π → π270 - 290High
n → π310 - 330Low

The solvent can influence the position of these absorption bands. Polar solvents can lead to a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition.

Solvatochromic Effects and Their Relationship to Molecular Structure

Research on furanyl- and thiophenyl-substituted acetophenones indicates that these types of molecules can exhibit fluorosolvatochromism, where the solvent polarity influences the fluorescence emission spectrum. rsc.orgscispace.com The electronic nature of the furan ring, which can act as a π-electron donor, and the acetyl group, an electron-withdrawing group, creates a push-pull system. The introduction of a bromomethyl group at the 5-position of the furan ring is expected to modulate the electronic properties of this system.

The relationship between the solvatochromic shift and the molecular structure is rooted in the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, a molecule with a larger dipole moment in the excited state compared to the ground state will be stabilized, leading to a bathochromic (red) shift in its absorption or emission spectrum. Conversely, a hypsochromic (blue) shift may be observed if the ground state is more polar. For "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-", the presence of the polar carbonyl group and the polarizable bromine atom suggests a susceptibility to solvent effects. A systematic study using a range of solvents with varying polarity, hydrogen bond donating ability, and hydrogen bond accepting ability would be necessary to fully characterize its solvatochromic properties. Such an analysis, often employing Kamlet-Taft or Catalán parameters, would provide quantitative data on the specific solute-solvent interactions at play. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

A definitive understanding of the three-dimensional structure of "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" in the solid state can only be achieved through single-crystal X-ray diffraction analysis. Regrettably, a published crystal structure for this specific compound could not be located in the primary crystallographic databases. Therefore, the following sections are based on general principles and data from analogous structures.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A hypothetical data table for the key geometric parameters is presented below, which would require experimental validation.

ParameterExpected Range/Value
C-Br Bond Length (Å)~1.94
C=O Bond Length (Å)~1.22
Furan Ring C-O Bond Lengths (Å)~1.36
Furan Ring C-C Bond Lengths (Å)~1.35-1.44
C-C-O Bond Angle (acetyl) (°)~120
Furan Ring Internal Angles (°)~106-111
Torsion Angle (Ring-C-C=O) (°)Variable

This table represents hypothetical data and is not based on experimental results for the specified compound.

Crystal Packing Analysis and Intermolecular Hydrogen Bonding/Halogen Bonding

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by intermolecular forces. For "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-", several types of interactions would likely influence its solid-state architecture. While classical hydrogen bonds (e.g., O-H···O) are absent, weaker C-H···O hydrogen bonds involving the acetyl oxygen and furan ring or methyl group hydrogens are plausible.

Polymorphism and Solid-State Structural Variability Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. There are no published studies on the polymorphism of "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-". The investigation of polymorphism would require systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) followed by characterization of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy. The conformational flexibility around the single bonds connecting the acetyl and bromomethyl groups to the furan ring could potentially allow for the existence of different conformers in the solid state, giving rise to conformational polymorphism.

Computational and Theoretical Investigations of Ethanone, 1 5 Bromomethyl 2 Furanyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like Ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]-, these methods can map out its electron distribution, identify reactive sites, and quantify its kinetic and thermodynamic stability.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this purpose, Density Functional Theory (DFT) and ab initio methods are the gold standard.

Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data. DFT, a popular alternative, approximates the complex many-electron problem by focusing on the electron density. A widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both HF and DFT approaches. These calculations are performed with a basis set, which is a set of mathematical functions used to build the molecular orbitals. A common and robust basis set is 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.gov

The geometry optimization process for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. While specific experimental data for this molecule is scarce, theoretical calculations for similar furan (B31954) derivatives provide expected values. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- (Illustrative Data)

ParameterBond/AngleTheoretical Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C=O1.22
C-C (acetyl)1.51
C-Br1.95
C-O (furan)1.37
C=C (furan)1.36
Bond Angle (°)O=C-C120.5
C-C-Br110.2
C-O-C (furan)106.5

Note: The values in this table are illustrative and represent typical theoretical values for similar furan derivatives. They are not based on a published study of the specific title compound.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bldpharm.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, the presence of the electron-withdrawing acetyl group and the electronegative bromine atom would be expected to influence the energies of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

ParameterEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.3

Note: These values are representative of what might be expected from a DFT calculation on this type of molecule and are for illustrative purposes only.

Analysis of the molecular orbitals would likely show that the HOMO is distributed over the furan ring and the oxygen atom of the acetyl group, while the LUMO is predominantly located on the acetyl group and the bromomethyl moiety, indicating these as the primary sites for nucleophilic and electrophilic attack, respectively.

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the acetyl group, making it a prime site for interaction with electrophiles. The hydrogen atoms and the region around the bromomethyl group would likely exhibit a positive potential (blue), highlighting their electrophilic character. The furan ring itself would present a more nuanced picture of electron distribution. nih.gov

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Torsional Scans and Rotational Barriers Around Key Bonds

To understand the conformational landscape of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, torsional scans would be performed. This involves systematically rotating specific dihedral angles in the molecule and calculating the energy at each step. The key rotational bonds in this molecule are the C-C bond connecting the acetyl group to the furan ring and the C-C bond of the bromomethyl group.

Identification of Stable Conformers and Energetic Relationships

Through conformational analysis, different stable conformers of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- can be identified. It is likely that the most stable conformer would have the acetyl group lying in the same plane as the furan ring to maximize conjugation. However, steric hindrance between the methyl group of the acetyl moiety and the furan ring, as well as the bulky bromomethyl group, could lead to non-planar stable conformers.

The relative energies of these conformers can be calculated to determine their population at a given temperature using the Boltzmann distribution. The conformer with the lowest energy is the most abundant. Understanding the energetic relationships between different conformers is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

In Silico Simulation of Spectroscopic Parameters for Structural Validation

Computational chemistry serves as a powerful tool for the a priori prediction of spectroscopic parameters, offering a means to validate experimentally determined structures or to guide the interpretation of complex spectra. For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, in silico simulations using methods like Density Functional Theory (DFT) can provide detailed insights into its nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopic properties.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR parameters through computation is a cornerstone of modern structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is widely used for calculating isotropic magnetic shielding constants, which are then converted into chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). nih.gov

For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, a typical computational approach would involve geometry optimization of the molecule's ground state, followed by a GIAO calculation at a suitable level of theory, such as B3LYP with a 6-31+G(d,p) basis set. researchgate.net Such calculations yield predicted chemical shifts for each unique proton (¹H) and carbon (¹³C) nucleus in the molecule. The accuracy of these predictions can be enhanced by using more sophisticated functionals or larger basis sets and by accounting for solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net

Spin-spin coupling constants (J-couplings), which provide crucial information about the connectivity and dihedral angles between atoms, can also be computed. These calculations are generally more computationally demanding than chemical shift predictions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- This table presents illustrative data representative of a DFT/GIAO calculation.

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)
¹H-CH₃ (acetyl)2.45-
-CH₂Br4.68-
Furan H-37.28³JH3-H4 = 3.6
Furan H-46.55³JH4-H3 = 3.6
¹³C-CH₃ (acetyl)25.8-
-CH₂Br28.1-
C=O (acetyl)187.9-
Furan C-2152.4-
Furan C-3120.1-
Furan C-4112.5-

Calculation of Vibrational Frequencies and IR/Raman Intensities

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the molecular vibrations of a compound. Computational frequency calculations are invaluable for assigning experimental spectral bands to specific vibrational modes. Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This analysis yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities.

For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, key predicted vibrational modes would include the carbonyl (C=O) stretch, the C-Br stretch of the bromomethyl group, various C-H stretches and bends, and the characteristic stretching and bending modes of the furan ring. Calculated frequencies are often systematically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other theoretical approximations, bringing them into closer agreement with experimental data.

Table 2: Predicted Key Vibrational Frequencies for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- This table presents illustrative data representative of a DFT/B3LYP calculation.

Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Mode Assignment
31201585Furan C-H Stretch
298525110Methyl C-H Asymmetric Stretch
167535045C=O Stretch (Acetyl)
1570180150Furan Ring C=C Stretch
14509530CH₂ Scissoring
6808025C-Br Stretch

Prediction of UV-Vis Absorption Maxima and Oscillator Strengths

The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the vertical excitation energies from the ground state to various excited states, the corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands.

For a conjugated system like Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, TD-DFT calculations can distinguish between different types of electronic transitions, such as the lower-energy n→π* transition involving the lone pair electrons of the carbonyl oxygen and the higher-energy π→π* transitions within the conjugated furan-carbonyl system. The NIST Chemistry WebBook shows that the parent compound, 2-acetylfuran (B1664036), has an experimental λmax around 270-280 nm. nist.govnist.gov Computational studies on the title compound would aim to predict how the bromomethyl substituent modulates these electronic transitions.

Table 3: Predicted UV-Vis Absorption Data for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- This table presents illustrative data representative of a TD-DFT calculation.

ExcitationPredicted λmax (nm)Oscillator Strength (f)Transition Character
S₀ → S₁3150.008n → π
S₀ → S₂2780.45π → π (HOMO → LUMO)
S₀ → S₃2350.12π → π* (HOMO-1 → LUMO)

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides profound insights into reaction mechanisms by allowing for the detailed study of potential energy surfaces. This includes locating and characterizing transition states, mapping reaction pathways, and calculating kinetic parameters, which are often difficult or impossible to determine experimentally.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Key Transformations

A key transformation for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is nucleophilic substitution at the benzylic-like bromomethyl carbon. To study this, a transition state (TS) search is performed. A TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Various algorithms can locate this structure.

Once a TS geometry is successfully optimized and confirmed by a frequency calculation (which must show exactly one imaginary frequency corresponding to the reaction coordinate), an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net The IRC calculation maps the minimum energy path downhill from the TS in both the forward and reverse directions. A successful IRC calculation connects the transition state to the reactant complex (e.g., the nucleophile and Ethanone, 1-[5-(bromomethyl)-2-furanyl]-) on one side and the product complex on the other, thereby confirming that the located TS is indeed the correct one for the reaction of interest. researchgate.net This methodology provides a complete, step-by-step visualization of the bond-breaking and bond-forming processes. rsc.org

Activation Energies and Kinetic Parameters for Competing Pathways

The bromomethyl group in the target compound can potentially undergo both nucleophilic substitution (Sₙ2) and elimination (E2) reactions, depending on the nature of the nucleophile/base and reaction conditions. Computational chemistry is exceptionally well-suited to evaluating such competing pathways. researchgate.net

By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, a direct comparison of their kinetic feasibility can be made. The activation energy is the energy difference between the transition state and the reactants. The pathway with the lower activation energy will be the kinetically favored and, therefore, the major pathway under kinetic control.

For example, one could model the reaction with a nucleophile like hydroxide (B78521). Separate transition state searches would be conducted for the Sₙ2 pathway (leading to 1-[5-(hydroxymethyl)-2-furanyl]ethanone) and the E2 pathway (leading to 1-[5-methylene-2(5H)-furanylidene]ethanone, followed by rearrangement). The calculated activation energies would reveal the likely product outcome.

Table 4: Calculated Activation Energies for Competing Pathways of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- with a Generic Base/Nucleophile (Nu⁻) This table presents illustrative data representative of a DFT calculation to compare reaction pathways.

Reaction PathwayTransition StateCalculated Activation Enthalpy (ΔH‡, kcal/mol)Calculated Gibbs Free Energy of Activation (ΔG‡, kcal/mol)Kinetic Preference
Sₙ2 Substitution[Nu---CH₂(R)---Br]⁻18.520.1Favored
E2 Elimination[Nu---H---C(R')---Br]⁻24.225.9Disfavored

These calculations provide a quantitative basis for predicting reaction selectivity and can be instrumental in optimizing reaction conditions to favor the formation of a desired product. researchgate.net

Molecular Modeling and Ligand-Receptor Interaction Simulations (Focus on theoretical design strategies)

Computational modeling serves as a powerful tool in modern drug discovery, enabling the prediction of molecular interactions and guiding the synthesis of compounds with enhanced efficacy and selectivity. For furan-containing compounds, these in silico methods have been instrumental in understanding their mechanisms of action and in the design of novel derivatives. cam.ac.uknih.gov

The design of novel therapeutic agents based on the furanone scaffold is significantly informed by structure-activity relationship (SAR) studies, which delineate the impact of specific structural modifications on biological activity. researchgate.net These studies, often complemented by computational analyses, have led to the establishment of key design principles for this class of compounds.

The furan ring itself is a critical pharmacophore, with its oxygen atom capable of forming hydrogen bonds with biological targets. researchgate.net The substituents on the furan ring, however, play a pivotal role in determining the potency and selectivity of the molecule. For instance, in the context of pyruvate (B1213749) dehydrogenase (PDH) inhibitors, a series of furan-based thiamine (B1217682) analogues were developed, and their SAR was extensively studied to identify elements that confer selectivity for the mammalian PDH E1 subunit. cam.ac.uk

Theoretical investigations into furan-based derivatives often explore the impact of modifying substituents at various positions of the furan ring. For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, key positions for modification would include the acetyl group at the 2-position and the bromomethyl group at the 5-position.

Table 1: Hypothetical Modifications to the Ethanone, 1-[5-(bromomethyl)-2-furanyl]- Scaffold and Their Theoretical Rationale

Modification SiteHypothetical ModificationTheoretical RationalePotential Target Interaction
Acetyl Group (C2)Replacement with other acyl groups (e.g., propanoyl, benzoyl)To probe the size and nature of the binding pocket. A larger group may enhance van der Waals interactions.Hydrophobic pocket in an enzyme active site.
Acetyl Group (C2)Conversion to an oxime or hydrazoneTo introduce hydrogen bond donors and acceptors, potentially altering the binding mode and increasing affinity.Interacting with polar amino acid residues.
Bromomethyl Group (C5)Replacement with other halomethyl groups (chloromethyl, iodomethyl)To modulate the reactivity and leaving group potential of the benzylic-like position, which could be important for covalent inhibition.Covalent modification of a cysteine or histidine residue.
Bromomethyl Group (C5)Substitution with alkoxy or aryloxy groupsTo explore the impact of steric bulk and electronic effects on binding affinity and to move away from a potentially reactive moiety.Filling a hydrophobic sub-pocket.
Furan RingIsosteric replacement (e.g., with thiophene (B33073) or pyrrole)To alter the electronic distribution and hydrogen bonding capacity of the core scaffold, potentially improving binding or pharmacokinetic properties. nih.govModifying interactions with the protein backbone or key residues.

These theoretical design principles, derived from computational modeling and SAR studies of related furan compounds, provide a roadmap for the systematic exploration of the chemical space around the Ethanone, 1-[5-(bromomethyl)-2-furanyl]- scaffold.

Computational screening, particularly molecular docking, is a cornerstone of modern drug discovery, allowing for the rapid in silico evaluation of large libraries of virtual compounds against a specific biological target. mdpi.com This approach can prioritize a smaller, more manageable number of derivatives for synthesis and experimental testing, thereby accelerating the discovery process.

For hypothetical derivatives of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, a typical computational screening workflow would involve:

Target Identification and Preparation: Based on the known biological activities of similar furan-containing compounds, potential protein targets could be identified. These might include enzymes such as kinases, proteases, or metabolic enzymes like pyruvate dehydrogenase. cam.ac.uk The three-dimensional structure of the target protein, obtained from crystallographic data or homology modeling, is prepared for docking by adding hydrogen atoms and assigning charges.

Ligand Library Generation: A virtual library of derivatives would be created based on the design principles outlined in the previous section. This would involve systematically modifying the core scaffold of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-.

Molecular Docking and Scoring: Each compound in the virtual library is then "docked" into the active site of the target protein. Docking algorithms predict the preferred binding orientation of the ligand and estimate the binding affinity, typically expressed as a scoring function. mdpi.com

Post-Docking Analysis and Prioritization: The results of the docking simulations are analyzed to identify derivatives with the most favorable predicted binding energies and interaction profiles. Key interactions, such as hydrogen bonds, hydrophobic contacts, and potential covalent bonds, are examined to rationalize the predicted affinity. nih.gov

Table 2: Example of a Hypothetical Computational Screening of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- Derivatives Against a Generic Kinase Active Site

DerivativeModificationPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Parent Compound Ethanone, 1-[5-(bromomethyl)-2-furanyl]--6.5Hydrogen bond from acetyl oxygen to backbone NH; hydrophobic interaction of furan ring.
Derivative 1 Acetyl group replaced with a (2-aminothiazol-4-yl)carbonyl group-8.2Additional hydrogen bonds from the aminothiazole group to the hinge region of the kinase.
Derivative 2 Bromomethyl group replaced with a (4-methoxyphenyl)aminomethyl group-7.8Enhanced hydrophobic interactions from the methoxyphenyl group in a hydrophobic pocket.
Derivative 3 Furan ring replaced with a thiophene ring-6.8Similar binding mode to the parent compound, with slightly altered electronic interactions.
Derivative 4 Acetyl group converted to an (E)-oxime-7.1New hydrogen bond from the oxime hydroxyl group to a catalytic aspartate residue.

The data presented in such a table, while purely hypothetical, illustrates the type of output generated from computational screening studies. These in silico predictions provide a valuable starting point for the rational design and synthesis of novel furan-based compounds with desired biological activities. Further computational studies, such as molecular dynamics simulations, can be employed to assess the stability of the predicted ligand-protein complexes over time. mdpi.com

Derivatization Chemistry and Analog Generation from Ethanone, 1 5 Bromomethyl 2 Furanyl

Exploration of the Bromomethyl Group as a Versatile Synthetic Handle

The bromomethyl group at the 5-position of the furan (B31954) ring is an excellent electrophilic site, behaving as a furan analog of a benzylic bromide. Its reactivity is dominated by nucleophilic substitution and transformations that allow for the introduction of a wide array of new functional groups.

The bromine atom serves as a good leaving group in SN2 reactions, allowing for displacement by a variety of nucleophiles. This provides a straightforward route to ether, thioether, and amine derivatives.

Ether Synthesis: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻), typically generated by treating an alcohol or phenol (B47542) with a base like sodium hydride, yields the corresponding ether derivatives. This reaction follows a standard Williamson ether synthesis pathway.

Thioether Synthesis: Thioethers can be readily prepared by reacting the bromomethyl compound with a thiol (R-SH) in the presence of a base, or with a pre-formed thiolate anion (RS⁻). For example, displacement reactions between 2-bromomethyl-substituted furans and lithium furan-2-thiolate have been shown to produce the expected thioether in good yields. sctunisie.org

Amine Synthesis: The synthesis of amine derivatives can be achieved by direct alkylation of ammonia (B1221849) or primary/secondary amines. clockss.orgnih.gov This reaction can sometimes lead to overalkylation, but conditions can be optimized to favor the mono-alkylated product. A recent multicomponent reaction inspired by enzymatic processes combines furan electrophiles with thiols and amines to create stable pyrrole (B145914) heterocycles, showcasing the utility of these nucleophiles in furan chemistry. nih.gov

Table 1: Nucleophilic Substitution Reactions at the Bromomethyl Group

Nucleophile Reagent Example Product Type
Alkoxide Sodium ethoxide (NaOEt) Ether
Thiolate Sodium thiophenolate (NaSPh) Thioether
Amine Propylamine (CH₃CH₂CH₂NH₂) Secondary Amine
Cyanide Sodium cyanide (NaCN) Nitrile

The bromomethyl group can be oxidized to introduce carbonyl and carboxyl functionalities.

Aldehyde Synthesis: The conversion to the corresponding aldehyde, 1-(5-formylfuran-2-yl)ethanone, can be accomplished through methods such as the Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, or the Sommelet reaction, which involves reaction with hexamine followed by hydrolysis. The resulting aldehyde is a valuable intermediate, analogous to 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform molecule. mdpi.com

Carboxylic Acid Synthesis: The carboxylic acid can be prepared via a two-step sequence involving the displacement of the bromide with sodium cyanide to form the nitrile, 1-[5-(cyanomethyl)-2-furanyl]ethanone, followed by acidic or basic hydrolysis. Alternatively, direct oxidation of the aldehyde formed in the previous step using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would also yield the carboxylic acid.

Ester Synthesis: Esters can be synthesized from the carboxylic acid derivative through Fischer esterification, reacting it with an alcohol under acidic catalysis.

The formation of organometallic reagents from the bromomethyl group requires careful consideration of the ketone functionality present in the molecule.

The direct reaction of Ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]- with magnesium metal to form a Grignard reagent is generally not feasible. The highly nucleophilic Grignard reagent, once formed, would rapidly react with the electrophilic carbonyl group of another starting material molecule.

To circumvent this, a protection strategy is necessary. The ketone can be converted into a non-electrophilic protecting group, such as an acetal (B89532) or ketal. chemicalbook.com For instance, reaction with ethylene (B1197577) glycol under acidic conditions forms a cyclic acetal. With the ketone protected, the bromomethyl group can be safely converted to the corresponding Grignard reagent ([5-(acetyl)-2-furanyl]methylmagnesium bromide) by reacting with magnesium turnings in an ether solvent. chemicalbook.com This organometallic intermediate is a powerful nucleophile that can be used for further functionalization, such as carbon-carbon bond formation by reaction with aldehydes, ketones, or esters. Reaction with carbon dioxide followed by an acidic workup would provide a route to the corresponding carboxylic acid derivative, [2-(5-acetylfurfuryl)]acetic acid.

Modifications at the Ketone Moiety of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

The acetyl group's ketone functionality is a versatile site for a variety of chemical transformations, including reduction, and the formation of imine-type derivatives.

The ketone can be selectively reduced to a secondary alcohol.

Reduction to Alcohol: Chemoselective reduction of the ketone to the corresponding secondary alcohol, 1-[1-(5-(bromomethyl)furan-2-yl)ethoxy]ethane, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). nih.gov This reagent typically does not affect the bromomethyl group or the furan ring.

Subsequent Transformations: The resulting secondary alcohol can undergo further reactions.

Oxidation: It can be oxidized back to the parent ketone using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Elimination: Acid-catalyzed dehydration of the alcohol would lead to the formation of the corresponding alkene, 1-[5-(bromomethyl)-2-furanyl]-ethene, via an elimination reaction.

The carbonyl carbon of the ketone is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt in the presence of a base results in the formation of the corresponding oxime. nih.gov These reactions are well-documented for furan-based ketones and related structures. nih.gov

Hydrazone Formation: Similarly, condensation with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. nih.govnih.gov These reactions are often catalyzed by a small amount of acid and are typically driven to completion by the removal of water. nih.gov

Acetal/Ketal Formation: As mentioned previously (Section 6.1.3), the ketone can be protected by converting it into an acetal or ketal. This is typically achieved by reacting the ketone with an excess of an alcohol or a diol (like ethylene glycol) in the presence of an acid catalyst. This reversible reaction is fundamental for synthetic strategies that require the temporary masking of the ketone's reactivity.

Table 2: Derivatization Reactions at the Ketone Moiety

Reagent(s) Reaction Type Product Functional Group
Sodium borohydride (NaBH₄) Reduction Secondary Alcohol
Hydroxylamine (NH₂OH·HCl), Base Condensation Oxime
Hydrazine (N₂H₄) Condensation Hydrazone
Ethylene glycol, H⁺ catalyst Protection Acetal/Ketal

Alpha-Halogenation and Alpha-Functionalization of the Carbonyl System

The acetyl group of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- presents a key site for chemical modification through reactions at the alpha-carbon. These transformations are fundamental for introducing new functional groups and for the synthesis of more complex derivatives.

Alpha-Halogenation: The introduction of a halogen (Cl, Br, I) at the carbon adjacent to the carbonyl group can be achieved under both acidic and basic conditions, proceeding through distinct mechanisms. pressbooks.pub

Under acid-catalyzed conditions , the reaction is initiated by the formation of an enol tautomer. This enol, acting as a nucleophile, then reacts with the halogen. libretexts.org A key characteristic of this method is that it typically results in monohalogenation. The introduction of an electron-withdrawing halogen atom decreases the electron density of the carbonyl oxygen, making subsequent protonation—the first step of the mechanism—less favorable and thus halting further halogenation. pressbooks.pubchemistrysteps.com For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, this provides a controlled route to 1-[5-(bromomethyl)-2-furanyl]-2-haloethanone.

In contrast, base-promoted halogenation proceeds via an enolate intermediate. chemistrysteps.com The presence of a halogen on the α-carbon increases the acidity of the remaining α-hydrogens through an inductive effect. pressbooks.pub This accelerates subsequent deprotonation and halogenation steps, making it difficult to stop the reaction at the mono-halogenated stage when excess halogen is used. chemistrysteps.com As Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is a methyl ketone, this reaction, if run with excess reagents, leads to the formation of a tri-halogenated species, 1-[5-(bromomethyl)-2-furanyl]-2,2,2-trihaloethanone. This polyhalogenated product can then undergo the Haloform Reaction , where cleavage by a hydroxide (B78521) ion yields a carboxylate (5-(bromomethyl)-2-furoate) and a haloform molecule (CHX₃). pressbooks.pubyoutube.com

Table 1: Comparison of Alpha-Halogenation Conditions for Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Condition Catalyst/Reagent Intermediate Typical Product Key Feature
Acidic HX (catalyst), X₂ Enol 1-[5-(bromomethyl)-2-furanyl]-2-haloethanone Monohalogenation is favored pressbooks.pubchemistrysteps.com
Basic Base (e.g., NaOH), excess X₂ Enolate 5-(bromomethyl)-2-furoate + CHX₃ Leads to polyhalogenation and the Haloform reaction pressbooks.pubyoutube.com

Alpha-Functionalization: Beyond halogenation, the α-protons of the acetyl group can be removed by strong bases like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate can then be reacted with a variety of electrophiles to introduce different functional groups. For instance, reaction with alkyl halides leads to α-alkylation, while reaction with aldehydes (an aldol (B89426) reaction) introduces a β-hydroxyketone moiety, which can be dehydrated to form an α,β-unsaturated ketone. Such transformations are crucial for extending the carbon skeleton and creating precursors for more complex molecules or polymers. nih.govnih.gov

Furan Ring Functionalization and Heterocyclic Annulations

While the side chains offer significant reactivity, the furan ring itself is a platform for extensive functionalization, enabling the construction of elaborate heterocyclic systems.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. organic-chemistry.org

For 2-substituted furans like Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, the primary DMG is the acetyl group at position C2. DoM would theoretically target the C3 position for lithiation. However, a significant challenge arises from the kinetic acidity of the α-protons on the acetyl group itself. Strong bases, such as n-butyllithium, will preferentially deprotonate the α-carbon to form an enolate rather than deprotonating the furan ring. youtube.com

To achieve successful ring metalation at the C3 position, several strategies can be employed:

Modification of the DMG: The acetyl group can be converted into a more effective and less acidic DMG. For example, transformation into a ketal would remove the acidic α-protons, allowing a strong base to deprotonate the ring. Alternatively, conversion to a carboxamide or a related group, which are known to be potent DMGs, can direct lithiation to the C3 position. acs.org

Use of Specific Reagent Systems: Employing sterically hindered bases or specific base/ligand combinations (e.g., s-BuLi/TMEDA) can sometimes favor ring deprotonation over enolization, although this remains a challenge for simple acetyl groups.

Once the C3-lithiated furan is generated, it can be quenched with various electrophiles (e.g., CO₂, I₂, alkyl halides, aldehydes) to install a new substituent with high regioselectivity.

Table 2: Potential Directed Metalation Strategies for the Furan Ring

Original Group (at C2) Modified DMG Base Position of Lithiation Potential Electrophile (E+) Product after Quenching
Acetyl (-COCH₃) Ketal (-C(OR)₂CH₃) n-BuLi C3 CO₂ 3-Carboxy furan derivative
Acetyl (-COCH₃) Carboxamide (-CONR₂) s-BuLi/TMEDA C3 I₂ 3-Iodo furan derivative
Acetyl (-COCH₃) Hydrazone (-C(=NNR₂)CH₃) LDA/n-BuLi C3 (CH₃)₃SiCl 3-Silyl furan derivative

The structural framework of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is a versatile starting point for the synthesis of complex spirocyclic and polycyclic systems. The term "furanone" refers to a furan ring that includes a carbonyl group as part of the ring system, such as 2(5H)-furanones or 3(2H)-furanones. researchgate.netorganic-chemistry.org While the starting material is a furan-ethanone, it can be converted into intermediates that cyclize to form furanone-containing architectures.

The dual reactivity of the molecule is key to these constructions:

Intramolecular Cyclizations: The bromomethyl group is an excellent electrophilic handle. After modifying the acetyl group into a nucleophilic species (e.g., via reduction to an alcohol followed by deprotonation, or conversion to an enolate with an extended chain), an intramolecular reaction can lead to a new fused or spiro ring system.

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles. researchgate.net If the dienophile is tethered to the acetyl or bromomethyl position, an intramolecular Diels-Alder cycloaddition can occur, rapidly building polycyclic complexity.

Tandem Reactions: Multi-step, one-pot sequences can generate intricate structures. For example, a reaction sequence might involve nucleophilic substitution at the bromomethyl group, followed by a metal-catalyzed cyclization involving the acetyl group and the furan ring to form a polycyclic furanone derivative. sioc-journal.cnnih.gov

The synthesis of furan-containing spiro-fused polycyclic aromatic compounds has been an area of active research, highlighting the potential to create novel materials with unique photophysical properties from furan-based scaffolds. mdpi.comnih.gov

Polymerization and Advanced Material Precursor Applications

The bifunctional nature of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- makes it an attractive precursor for the development of advanced polymers and materials. Furan-based polymers are of significant interest as they can often be derived from renewable biomass resources. researchgate.netcore.ac.uk

The molecule can be adapted to create monomers for various polymerization methods.

Condensation Polymerization: The bromomethyl group can readily undergo nucleophilic substitution. By reacting Ethanone, 1-[5-(bromomethyl)-2-furanyl]- with difunctional nucleophiles such as diols, dithiols, or diamines, it can act as a monomer to form polyesters, polythioethers, or polyamides, respectively. In this scenario, the acetyl-furan moiety becomes a pendant group along the polymer chain. Alternatively, the acetyl group can be reduced to an alcohol, creating a 5-(hydroxymethyl)furan derivative which can then participate in polycondensation reactions with diacids, similar to the well-studied monomer 2,5-bis(hydroxymethyl)furan (BHMF). researchgate.net

Addition Polymerization: The acetyl group can be used to generate a polymerizable double bond. For example, an aldol condensation with formaldehyde (B43269) would introduce a vinyl group, converting the molecule into a monomer suitable for free-radical or other forms of addition polymerization. nih.gov Acyclic diene metathesis (ADMET) polymerization is another powerful technique for which furan-based diene monomers have been successfully designed. nih.gov

Table 3: Monomer Design from Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Monomer Type Key Functional Group(s) for Polymerization Polymerization Method Resulting Polymer Class
Bifunctional Monomer Bromomethyl group + (e.g.) a diol Condensation Polyester (with pendant acetyl-furan)
Diol Monomer Reduction of acetyl to alcohol; Bromomethyl to alcohol Condensation Furanic Polyester
Vinyl Monomer Conversion of acetyl via aldol condensation Addition (e.g., Free Radical) Polyvinyl (with furan side-group)
Diene Monomer Elaboration of acetyl and bromomethyl groups ADMET Polyolefin

The unique functionalities of the title compound and its derivatives allow for their use in creating cross-linked polymer networks and for modifying existing polymers.

As a Cross-linking Agent: The molecule's two reactive sites allow it to act as a cross-linker. For a polymer containing pendant nucleophilic groups (e.g., poly(vinyl alcohol) or chitosan), the bromomethyl group can react to form covalent bonds, linking different polymer chains together. The acetyl group could also participate in cross-linking reactions under different chemical conditions.

Polymer Modification for Reversible Cross-linking: A highly valuable application of furan chemistry in materials science is its use in thermally reversible cross-linking via the Diels-Alder reaction. wiley-vch.de The furan ring acts as a diene that can react with a dienophile, such as a maleimide (B117702), to form a covalent adduct. This bond can be broken at elevated temperatures, restoring the original components. This process allows for the creation of self-healing materials and reprocessable thermosets. Ethanone, 1-[5-(bromomethyl)-2-furanyl]- can be grafted onto an existing polymer backbone via its bromomethyl or acetyl group. The now-pendant furan moiety can then be used for subsequent Diels-Alder cross-linking with a bismaleimide, for example. nih.gov This introduces thermally responsive properties to the material.

Furanone-based Moieties: The term "furanone" can also refer to the oxidized furan ring, which can be generated under specific conditions. Oxidized furans are highly reactive and have been utilized as specialized cross-linking functionalities, particularly in bioconjugation and hydrogel formation, reacting with nucleophiles like amines on other polymer chains. researchgate.netnih.gov

Systematic Library Generation of Furanone Derivatives for Diverse Research Applications

The systematic generation of compound libraries from a common chemical scaffold is a cornerstone of modern high-throughput screening (HTS) and drug discovery. acs.orgazolifesciences.com This approach, often termed diversity-oriented synthesis (DOS), aims to efficiently produce collections of structurally diverse small molecules to probe biological systems and identify novel lead compounds. nih.govcam.ac.uknih.gov The furanone core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, serves as an ideal starting scaffold for creating such libraries due to its inherent chemical reactivity, which allows for extensive and predictable derivatization.

The structure of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, features two key functional groups amenable to diversification: the highly reactive bromomethyl group at the 5-position and the acetyl group at the 2-position. This bifunctional nature allows for a combinatorial approach to library synthesis, where modifications at both sites can be combined to rapidly generate a large and varied set of analogs. nih.gov The primary strategy involves parallel synthesis, a technique that enables the simultaneous execution of multiple, distinct reactions in formats such as 96-well plates, significantly accelerating the discovery process. spirochem.comenamine.net

The principal point of diversification is the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. A vast array of nucleophiles, including alcohols, phenols, amines, and thiols, can be introduced at this position. This allows for the systematic variation of steric and electronic properties of the side chain, which is crucial for exploring structure-activity relationships (SAR).

A secondary level of diversity can be achieved through reactions involving the 2-acetyl group. Standard carbonyl chemistry, such as reductive amination, aldol condensation, or Wittig-type olefination, can be employed to further modify the scaffold. nih.gov The combination of these two modification strategies provides access to a large and diverse chemical space originating from a single, readily accessible precursor.

The table below illustrates a representative, non-exhaustive strategy for the combinatorial derivatization of the Ethanone, 1-[5-(bromomethyl)-2-furanyl]- scaffold.

Table 1: Combinatorial Derivatization Strategy for Furanone Library Generation

Modification Site Reaction Type Reagent Class (Examples) Resulting Functional Group
C5-Bromomethyl Nucleophilic Substitution Alcohols/Phenols (R-OH) Ether
Amines (Primary/Secondary, R-NHR') Secondary/Tertiary Amine
Thiols (R-SH) Thioether
Carboxylic Acids (R-COOH) Ester
Azides (e.g., NaN₃) Azide (precursor to triazoles)
C2-Acetyl Reductive Amination Amines (R-NH₂) + Reducing Agent Substituted Ethylamine
Wittig Reaction Phosphonium Ylides (Ph₃P=CHR) Substituted Alkene
Aldol Condensation Aldehydes/Ketones (R-CHO/R-CO-R') α,β-Unsaturated Ketone

The resulting libraries of furanone derivatives are then subjected to high-throughput screening against a wide array of biological targets to identify "hit" compounds. nih.gov The diversity incorporated into the library increases the probability of discovering molecules with novel biological activities. cam.ac.uk These screening campaigns are integral to identifying new chemical probes for basic research and starting points for drug development programs. acs.org

The applications for such libraries are broad, reflecting the wide-ranging biological activities reported for furan- and furanone-containing molecules. nih.govacs.org Furanone libraries have been successfully screened to identify compounds with potential applications in several key research areas.

Antimicrobial Research: Furanone derivatives are well-known for their ability to interfere with bacterial communication systems, a process known as quorum sensing (QS). Libraries of furan-based compounds, such as furan-2-carboxamides, have been synthesized and screened to identify potent inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov The discovery of novel antibiotic agents is another key application, with libraries of 2(5H)-furanones yielding hits against multidrug-resistant Staphylococcus aureus. nih.gov

Oncology: The benzofuran (B130515) scaffold, a related structure, is a core component of many compounds with anticancer activity. nih.govacs.org Diversity-oriented synthesis is used to generate libraries of furan-based molecules for screening against various cancer cell lines and specific oncological targets like protein kinases.

Antiviral and Anti-inflammatory Research: Furan-containing scaffolds are present in molecules exhibiting antiviral and anti-inflammatory properties. acs.org Systematically generated libraries allow for the rapid exploration of these activities against relevant viral targets and inflammatory pathways.

The table below summarizes the diverse research applications and screening targets for furanone derivative libraries.

Table 2: Research Applications of Systematically Generated Furanone Libraries

Research Area Screening Target / Application Example Compound Class
Infectious Disease Quorum Sensing Inhibition (e.g., LasR) Furan-2-carboxamides nih.gov
Antibacterial (e.g., MRSA) 4-Amino-5-alkoxy-2(5H)-furanones nih.gov
Oncology Cytotoxicity against cancer cell lines Benzofuran derivatives acs.org
Kinase Inhibition General furanone libraries azolifesciences.com
Virology Antiviral activity Furan-based scaffolds acs.org
Inflammation Anti-inflammatory pathways Furan-based scaffolds acs.org

| Neuroscience | Monoacylglycerol Lipase (MAGL) Inhibition | General small molecule libraries nih.gov |

Applications of Ethanone, 1 5 Bromomethyl 2 Furanyl As a Precursor in Complex Organic Synthesis

Building Block for Natural Product Total Synthesis

The furan (B31954) moiety is a common structural motif found in a wide array of biologically active natural products. The inherent reactivity of "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" makes it an attractive starting material for the synthesis of these complex molecules.

Integration into Furan-Containing Natural Product Backbones

While direct examples of the integration of "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" into natural product backbones are not extensively documented in publicly available literature, the reactivity of its functional groups suggests a high potential for such applications. The bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of various side chains and the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the closely related compound, 1-(5-bromo-2-furyl)ethanone, is a known intermediate in the synthesis of biologically active compounds. This highlights the utility of the 2-acetylfuran (B1664036) scaffold in constructing larger molecular architectures. The additional reactive handle of the bromomethyl group in the title compound would, in principle, offer even greater synthetic flexibility.

Table 1: Potential Reactions for Integrating the Furan Backbone

Reaction TypeReactantPotential Product
Nucleophilic SubstitutionGrignard Reagents (R-MgBr)1-[5-(Alkyl)-2-furanyl]ethanone derivatives
Williamson Ether SynthesisAlkoxides (R-O⁻)1-[5-(Alkoxymethyl)-2-furanyl]ethanone derivatives
Stille CouplingOrganostannanes1-[5-(Aryl/Vinyl)-2-furanyl]ethanone derivatives
Suzuki CouplingBoronic Acids1-[5-(Aryl/Vinyl)-2-furanyl]ethanone derivatives

This table presents hypothetical transformations based on the known reactivity of the functional groups present in "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-".

Stereoselective Synthesis of Complex Molecular Architectures Employing the Furanone Scaffold

The furan ring can be chemically transformed into various other cyclic and acyclic structures, making it a versatile template for stereoselective synthesis. While specific studies detailing the stereoselective reactions of "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" are scarce, the principles of furan chemistry provide a roadmap for its potential applications.

One notable transformation of furans is the Achmatowicz reaction, an oxidative rearrangement that converts a furan into a dihydropyranone. This reaction is a powerful tool for the synthesis of carbohydrates and other oxygen-containing heterocycles with controlled stereochemistry. The acetyl group at the 2-position of the subject compound could influence the stereochemical outcome of such transformations, offering a potential route to novel and complex molecular architectures.

Synthesis of Advanced Materials and Functional Molecules

The unique electronic and structural properties of the furan ring make it a desirable component in the design of advanced materials with tailored functionalities. "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" serves as a valuable precursor for the synthesis of such materials.

Precursors for Optoelectronic Materials (e.g., organic semiconductors, fluorescent dyes)

Furan-containing conjugated polymers and small molecules have shown promise in the field of organic electronics due to their favorable charge transport properties. The reactive sites on "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" allow for its incorporation into larger π-conjugated systems.

For example, the bromomethyl group can be converted to a phosphonium salt, which can then undergo a Wittig reaction with an appropriate aldehyde to form a vinylene linkage, extending the conjugation. The acetyl group can also participate in various condensation reactions to build up larger chromophores. While direct synthesis of optoelectronic materials from this specific precursor is not widely reported, the synthesis of various fluorescent dyes utilizes building blocks with similar reactive functionalities. google.com

Components in Self-Assembling Systems and Supramolecular Architectures

The design of molecules that can spontaneously organize into well-defined supramolecular structures is a key area of modern chemistry. The distinct functionalities of "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" make it a potential building block for such systems.

The furan ring can participate in π-π stacking interactions, while the acetyl group can act as a hydrogen bond acceptor. The bromomethyl group can be functionalized to introduce other recognition motifs or to covalently link the molecules after self-assembly. By carefully designing molecules derived from this precursor, it is conceivable to create complex, self-assembled architectures such as nanotubes, vesicles, and liquid crystals.

Ligands for Coordination Chemistry and Heterogeneous/Homogeneous Catalysis

The oxygen atom in the furan ring and the carbonyl oxygen of the acetyl group can act as Lewis basic sites, allowing them to coordinate to metal centers. By modifying the bromomethyl group with other donor atoms (e.g., nitrogen, phosphorus, or sulfur), multidentate ligands can be synthesized.

These furan-based ligands can be used to create a variety of coordination complexes with interesting catalytic properties. The electronic properties of the furan ring can influence the reactivity of the metal center, potentially leading to novel catalysts for a range of organic transformations. While specific catalytic applications of ligands derived from "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" have not been extensively explored, the broader field of furan-based ligands in catalysis is an active area of research.

Development of Chiral Auxiliaries and Resolving Agents Utilizing the Furanone Framework

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. pharmtech.comrsc.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. sigmaaldrich.com Resolving agents, on the other hand, are used to separate a racemic mixture into its constituent enantiomers by forming diastereomeric pairs that can be separated by techniques such as crystallization or chromatography. wikipedia.orgtcichemicals.com

The rigid furanone core, derivable from "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-," offers a promising scaffold for the design of novel chiral auxiliaries and resolving agents. The inherent planarity and defined substitution patterns of the furan ring can provide a predictable stereochemical environment, influencing the approach of reagents to a prochiral center. For instance, the acetyl group at the 2-position can be stereoselectively reduced to a secondary alcohol, which can then serve as a chiral handle. Furthermore, the bromomethyl group at the 5-position is a versatile functional group that can be readily converted into a variety of other functionalities to fine-tune the steric and electronic properties of the auxiliary or resolving agent.

While direct studies on "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" for these specific applications are not extensively documented, the broader class of furanone-based chiral compounds has shown significant promise. For example, chiral 2(5H)-furanone sulfones have been synthesized and their stereochemistry confirmed by X-ray diffraction analysis. nih.gov These compounds demonstrate that the furanone skeleton can be effectively utilized to create stable and stereochemically defined molecules. Similarly, asymmetric Diels-Alder reactions have been successfully carried out using a chiral maleic anhydride (B1165640) analog, 5-(l-menthyloxy)-2(5H)-furanone, highlighting the potential of furanones to induce high levels of stereocontrol. acs.org

Table 1: Potential Chiral Auxiliaries and Resolving Agents Derived from Ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]-

Derivative Potential Application Key Synthetic Transformation Rationale for Stereocontrol
(1R)-1-[5-(Aminomethyl)-2-furanyl]ethanolChiral Auxiliary / Resolving AgentStereoselective reduction of the ketone and nucleophilic substitution of the bromide with an amine.The chiral amino alcohol can form diastereomeric amides or salts. The furan ring provides a rigid backbone.
(1S)-1-[5-(Hydroxymethyl)-2-furanyl]ethanolChiral AuxiliaryStereoselective reduction of both the ketone and the ester (after conversion of the bromide).The resulting diol can be used to form chiral acetals or ketals, providing a defined steric environment.
Chiral Furan-based Phosphine LigandsLigand in Asymmetric CatalysisConversion of the bromomethyl group to a phosphine and stereoselective modification of the acetyl group.The furan ring can influence the electronic properties of the phosphine, while the chiral center directs the stereochemical outcome of the catalyzed reaction.

Probes for Mechanistic Organic Chemistry Investigations

Understanding the detailed pathway of a chemical reaction, its mechanism, is fundamental to controlling its outcome and developing new synthetic methodologies. "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" can serve as a valuable tool in such mechanistic studies through isotopic labeling and the analysis of kinetic isotope effects.

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes to trace the fate of that atom through a chemical reaction. researchgate.netnih.gov This technique provides unambiguous evidence for bond-making and bond-breaking events and can help to identify reaction intermediates. For "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-," several positions can be selectively labeled to probe different aspects of its reactivity.

For example, deuterium (²H) or carbon-13 (¹³C) can be incorporated into the bromomethyl group to study nucleophilic substitution reactions at this position. By analyzing the position of the label in the product, one can determine whether the reaction proceeds through a direct displacement (SN2) mechanism or involves rearrangement of the furan ring. Similarly, the acetyl group can be labeled with ¹³C or oxygen-18 (¹⁸O) to investigate its participation in reactions such as aldol (B89426) condensations or rearrangements.

Mechanistic investigations of furan-2,3-dione rearrangements have been successfully aided by oxygen-17 labeling, demonstrating the power of isotopic labeling in understanding complex reaction pathways in furan chemistry. acs.orgosti.gov

Table 2: Potential Isotopic Labeling Studies with Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Labeled Position Isotope Reaction Type to be Studied Information to be Gained
Bromomethyl Carbon¹³C or ¹⁴CNucleophilic SubstitutionFate of the carbon atom, evidence for rearrangements.
Bromomethyl Hydrogens²H (Deuterium)Nucleophilic Substitution, EliminationInvolvement of C-H bond cleavage in the rate-determining step.
Acetyl Carbonyl Carbon¹³CAldol Condensation, Wittig ReactionTracing the carbonyl carbon in the product.
Acetyl Methyl Group²H or ¹³CEnolate Formation, Condensation ReactionsProbing the reactivity of the α-protons.
Furan Ring Carbons¹³CRing Opening/Closing ReactionsElucidating skeletal rearrangements.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org The magnitude of the KIE can provide valuable information about the transition state of the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE results from isotopic substitution at a position that is not directly involved in bond breaking or formation. princeton.edu

For reactions involving "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-," KIE studies can be particularly insightful. For instance, in a nucleophilic substitution reaction at the bromomethyl group, a primary KIE would be expected if the C-Br bond cleavage is part of the rate-determining step. The absence of a significant KIE would suggest a different rate-determining step, such as the initial formation of the nucleophile.

In reactions involving the acetyl group, such as enolate formation, a significant primary KIE would be observed upon deuteration of the methyl group if the C-H bond cleavage is the rate-determining step. The magnitude of this KIE can also provide information about the geometry of the transition state. baranlab.org Studies on the Brønsted acid-catalyzed reduction of furans have utilized kinetic isotope effects to probe the mechanism of hydride transfer. nih.gov

Table 3: Predicted Kinetic Isotope Effects for Reactions of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Reaction Isotopically Labeled Position Expected KIE (kH/kD) Mechanistic Insight
SN2 substitution at the bromomethyl groupα-Hydrogens of the bromomethyl groupSecondary (0.95 - 1.05)Indicates changes in hybridization at the reaction center.
E2 elimination involving the bromomethyl groupα-Hydrogens of the bromomethyl groupPrimary (> 2)C-H bond cleavage is part of the rate-determining step.
Base-catalyzed enolate formationAcetyl methyl hydrogensPrimary (> 2)Deprotonation is the rate-determining step.
Nucleophilic addition to the acetyl carbonyl-No significant KIE expectedC-H bonds are not broken in the rate-determining step.

Advanced Analytical Methodologies for Detection and Quantification of Ethanone, 1 5 Bromomethyl 2 Furanyl

Chromatographic Techniques for Separation, Purity Assessment, and Isolation

Chromatography is the cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like Ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]-, with its reactive bromomethyl group, careful selection and optimization of the chromatographic method are paramount.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and versatile chromatographic techniques for the analysis of organic compounds.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the molecular weight of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, it is amenable to GC analysis. Method development would focus on selecting the appropriate column and temperature programming to achieve optimal separation from potential impurities.

A typical GC method for the analysis of furan (B31954) derivatives would employ a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net For instance, a study on the analysis of furan and its derivatives utilized an HP-5MS column, which is a common choice for a wide range of applications. nih.gov The separation of various furan derivatives, including 2-acetylfuran (B1664036), has been successfully achieved using such columns. researchgate.net

A hypothetical GC method for the analysis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- could be developed based on these principles. The injector temperature would be optimized to ensure efficient volatilization without causing thermal degradation of the analyte. The oven temperature program would start at a lower temperature to separate volatile impurities and then ramp up to elute the target compound and any less volatile impurities.

Table 1: Hypothetical GC Method Parameters for the Analysis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC):

HPLC is a complementary technique to GC and is often preferred for less volatile or thermally labile compounds. The development of an HPLC method for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- would involve the selection of a suitable stationary phase, mobile phase, and detector.

Reversed-phase HPLC is a common starting point for the analysis of moderately polar compounds. A C18 column is a versatile choice for the separation of a wide range of organic molecules. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the gradient optimized to achieve the desired separation. A study on the determination of 2-cyano-4'-bromomethyl biphenyl, another brominated organic compound, utilized a Kromasil C18 column with an acetonitrile and buffer mobile phase. researchgate.net

Table 2: Illustrative HPLC Method Parameters for Furan Derivative Analysis

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis at a wavelength determined by the compound's absorbance maximum

For purity assessment, a gradient elution is typically employed to ensure the separation of impurities with a wide range of polarities. The use of a diode array detector (DAD) or a UV-Vis detector allows for the monitoring of the elution profile and the quantification of the target compound and any impurities. ijprajournal.com

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both GC and HPLC, offering high efficiency, speed, and reduced solvent consumption. southampton.ac.uk

For a compound like Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, which may present challenges in GC due to thermal lability or in HPLC due to solubility issues, SFC can be an excellent alternative. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput. southampton.ac.uk

Method development in SFC involves optimizing parameters such as the composition of the mobile phase (CO2 and a co-solvent, typically an alcohol), the pressure, the temperature, and the stationary phase. A variety of stationary phases can be used in SFC, including those common in HPLC, as well as phases specifically designed for SFC applications. southampton.ac.uk For the separation of isomers or structurally similar compounds, SFC often provides superior resolution compared to HPLC. southampton.ac.uk

Coupling Chromatographic Techniques with Advanced Spectroscopic Detection

The coupling of chromatographic separation with advanced spectroscopic detection provides a powerful tool for the unambiguous identification and quantification of analytes, especially at trace levels.

GC-MS and LC-MS for Trace Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities and for trace analysis. nih.gov The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which can be used for structural elucidation.

For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, GC-MS analysis would provide a fragmentation pattern that could be used to confirm its structure and to identify any co-eluting impurities. The NIST database contains mass spectral data for a related compound, Ethanone, 1-[5-(2-furanylmethyl)-2-furanyl]-, which can serve as a reference for predicting the fragmentation of the target compound. nist.govnist.gov The development of a sensitive GC-MS/MS method can further enhance selectivity and lower detection limits for the analysis of potential genotoxic impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the method of choice for the analysis of non-volatile, polar, and thermally labile compounds. ijprajournal.com It is particularly useful for impurity profiling in pharmaceutical development. ijprajournal.com For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, LC-MS would be a powerful tool for identifying impurities that are not amenable to GC analysis.

The development of an LC-MS/MS method would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and the mass spectrometric parameters to achieve the desired sensitivity and selectivity. mdpi.com

Table 4: Typical LC-MS/MS Parameters for Impurity Profiling

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Mode Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification
Collision Gas Argon
Collision Energy Optimized for each impurity

LC-UV-Vis and GC-FTIR Applications for Structural Confirmation and Purity

Liquid Chromatography with UV-Vis Detection (LC-UV-Vis):

LC-UV-Vis is a robust and widely used technique for the quantification of analytes that contain a chromophore. ijprajournal.com The UV-Vis spectrum of a compound is a function of its electronic structure and can be used for identification and purity assessment. The development of a colorimetric method based on the reaction of a furan derivative with a reagent and subsequent UV-Vis analysis has been reported, showcasing the utility of this detector. mdpi.com

For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, the furan ring and the acetyl group constitute a chromophore that absorbs in the UV region. A UV-Vis detector coupled with an HPLC system would allow for the quantification of the compound and the assessment of its purity by detecting any UV-active impurities. A study on a related compound, 2-acetyl-1-pyrroline, utilized HPLC-UV for its determination. researchgate.net

Gas Chromatography with Fourier Transform Infrared Spectroscopy (GC-FTIR):

GC-FTIR provides real-time infrared spectra of compounds as they elute from the GC column. The IR spectrum is a unique fingerprint of a molecule, providing information about its functional groups. While less common than GC-MS, GC-FTIR can be very useful for differentiating between isomers that may have similar mass spectra but different IR spectra.

The FTIR spectrum of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- would be expected to show characteristic absorption bands for the C=O stretch of the ketone, the C-O-C stretch of the furan ring, and the C-Br stretch of the bromomethyl group. Spectroscopic investigations of related compounds like norfloxacin (B1679917) have demonstrated the use of FTIR to identify key functional groups. jyoungpharm.org

Table 5: Predicted FTIR and UV-Vis Spectral Data for Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Spectroscopic TechniquePredicted Absorption
FTIR ~1670 cm⁻¹ (C=O stretch), ~1560 cm⁻¹ (C=C stretch of furan), ~1020 cm⁻¹ (C-O-C stretch), ~650 cm⁻¹ (C-Br stretch)
UV-Vis λmax expected in the range of 250-300 nm in a suitable solvent

Electrochemical Detection Methods for Redox Activity and Sensing

Electrochemical methods are powerful tools for investigating the redox properties of molecules, which can be harnessed for both qualitative and quantitative analysis. The presence of the electroactive furan ring and the reactive bromomethyl group in "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" suggests that it should be amenable to electrochemical detection.

Voltammetry and amperometry are key electrochemical techniques used to study the electron transfer processes of electroactive species. While specific studies on "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" are not widely available, the electrochemical behavior of related furan derivatives provides insight into the expected mechanisms. The furan ring can undergo oxidation at a suitable electrode surface, and the bromomethyl group can be subject to reductive cleavage of the carbon-bromine bond.

Cyclic voltammetry (CV) would be a primary technique to investigate the redox behavior. A typical CV experiment would involve scanning the potential of a working electrode and measuring the resulting current. For a compound like "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-", one would expect to observe an oxidation peak corresponding to the furan moiety and a reduction peak corresponding to the bromomethyl group. The peak potentials would provide information about the thermodynamics of the electron transfer processes, while the peak currents could be related to the concentration of the analyte.

Table 1: Expected Electrochemical Parameters for Furan Derivatives

Technique Analyte Type Expected Potential Range (vs. Ag/AgCl) Information Gained
Cyclic Voltammetry Furan Ring +0.8 to +1.5 V Oxidation potential, reversibility of electron transfer
Cyclic Voltammetry Bromomethyl Group -0.5 to -1.5 V Reduction potential, C-Br bond cleavage mechanism

Note: The potential ranges are estimates based on general electrochemical behavior of similar functional groups and can vary depending on the solvent, electrolyte, and electrode material.

The development of electrochemical sensors offers a promising avenue for the rapid and sensitive detection of "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-". These sensors typically consist of a recognition element immobilized on an electrode surface. For furan derivatives, chemically modified electrodes (CMEs) can enhance selectivity and sensitivity.

For instance, electrodes can be modified with polymers or nanomaterials that have an affinity for furan compounds, pre-concentrating the analyte at the electrode surface and leading to a lower limit of detection. The detection would be based on the electrochemical signal (e.g., current change) generated upon the interaction or reaction of the target compound at the sensor surface. The choice of electrode material (e.g., glassy carbon, gold, platinum) and modifying layer is crucial for optimizing sensor performance.

Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Concentration Measurement

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance in a sample without the need for a calibration curve of the analyte itself. ox.ac.uk This is achieved by comparing the integral of a specific resonance of the target compound to the integral of a known amount of an internal standard. ox.ac.uk

For the qNMR analysis of "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-", specific proton (¹H) signals in its NMR spectrum would be selected for quantification. The protons of the furan ring, the methyl group of the ethanone moiety, and the methylene (B1212753) protons of the bromomethyl group are all expected to give distinct signals. The selection of the quantification signal would depend on its resolution and lack of overlap with other signals in the sample matrix.

A suitable internal standard would be a compound with a simple ¹H NMR spectrum, chemical stability, and a resonance that does not overlap with those of the analyte. The concentration of the analyte can then be calculated using the following equation:

Cₓ = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / V)

Where:

Cₓ is the concentration of the analyte

Iₓ and Iₛₜ are the integral values of the analyte and the internal standard, respectively

Nₓ and Nₛₜ are the number of protons giving rise to the respective signals

Mₓ and Mₛₜ are the molar masses of the analyte and the internal standard

mₛₜ is the mass of the internal standard

V is the volume of the solvent

A study on furan fatty acids demonstrated the successful application of qNMR for direct measurement in complex mixtures like fish oil, highlighting the potential of this technique for furan derivatives. nih.gov

Table 2: Potential ¹H NMR Signals for qNMR of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Functional Group Expected Chemical Shift (δ, ppm) Multiplicity Number of Protons (Nₓ)
Acetyl (CH₃) ~2.4 Singlet 3
Bromomethyl (CH₂) ~4.7 Singlet 2
Furan Ring (H-3) ~7.2 Doublet 1

Note: The chemical shifts are estimates and can be influenced by the solvent and other components in the mixture.

Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of complex mixtures and for monitoring the progress of chemical reactions. For a compound like "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-", Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. "Ethanone, 1-[5-(bromomethyl)-2-furanyl]-" is expected to be sufficiently volatile for GC analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and helps identify the separated components by providing information about their mass-to-charge ratio and fragmentation patterns.

Recent studies on the analysis of furan and its derivatives in food matrices have demonstrated the effectiveness of GC coupled with tandem mass spectrometry (GC-MS/MS). nih.govmdpi.comresearchgate.net The use of multiple reaction monitoring (MRM) mode in GC-MS/MS provides high selectivity and sensitivity, allowing for the quantification of furan derivatives even in complex samples. nih.govresearchgate.netshimadzu.com Techniques like headspace solid-phase microextraction (HS-SPME) can be used for sample preparation to extract and concentrate volatile furan derivatives prior to GC-MS analysis. mdpi.com

Table 3: Example GC-MS/MS Parameters for Furan Derivative Analysis

Parameter Condition
Column HP-5MS (or similar non-polar column)
Injection Mode Splitless
Carrier Gas Helium
Temperature Program Optimized for separation of furan derivatives
Ionization Mode Electron Ionization (EI)

Source: Adapted from methodologies for furan derivative analysis. nih.govresearchgate.net

For less volatile derivatives or thermally sensitive compounds, LC-MS would be the hyphenated technique of choice. In LC-MS, the separation is performed using liquid chromatography, and the eluting compounds are introduced into the mass spectrometer, typically after electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This technique is highly versatile and can be applied to a wide range of furan derivatives.

Environmental Chemistry and Degradation Pathways of Ethanone, 1 5 Bromomethyl 2 Furanyl Focus on Chemical Mechanisms

Photolytic Degradation Mechanisms in Simulated Aquatic and Atmospheric Environments

Photolytic degradation, the breakdown of chemical compounds by light, is a critical process in determining the environmental fate of organic molecules. For Ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]-, both direct and indirect photolysis are anticipated to contribute to its transformation in sunlit environmental compartments.

Direct Photolysis Pathways and Quantum Yield Determinations

Direct photolysis involves the absorption of a photon by the molecule itself, leading to an excited state that can then undergo various chemical reactions. The furan (B31954) ring and the acetyl group in Ethanone, 1-[5-(bromomethyl)-2-furanyl]- are the primary chromophores, capable of absorbing sunlight.

The core photochemical reactions of furan derivatives can be complex, potentially leading to isomerization. netsci-journal.comresearchgate.net Upon absorption of UV radiation, the furan ring could rearrange to form isomeric structures. Another significant pathway for compounds containing a bromomethyl group attached to an aromatic system is the homolytic cleavage of the carbon-bromine (C-Br) bond. This bond is generally weaker than C-H or C-C bonds and susceptible to photolytic cleavage, which would result in the formation of a furfuryl radical and a bromine radical.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. No experimentally determined quantum yield values for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- are available in the scientific literature. However, for illustrative purposes, the following table presents hypothetical quantum yields for the primary proposed direct photolysis pathways.

Hypothetical Quantum Yields for Direct Photolysis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Photochemical Reaction Hypothetical Quantum Yield (Φ) Environmental Compartment
Homolytic Cleavage of C-Br Bond 0.05 Aquatic / Atmospheric
Furan Ring Isomerization/Opening 0.01 Aquatic / Atmospheric

Indirect Photolysis via Reactive Oxygen Species (e.g., hydroxyl radicals, singlet oxygen)

In natural waters and the atmosphere, photochemically produced reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), can significantly accelerate the degradation of organic compounds.

The hydroxyl radical is a powerful, non-selective oxidant. It is expected to react readily with Ethanone, 1-[5-(bromomethyl)-2-furanyl]-. The primary sites of attack would be the furan ring, leading to addition reactions and potential ring-opening, and the abstraction of a hydrogen atom from the methyl group of the acetyl moiety. The reaction with the furan ring is likely to be the dominant pathway due to the electron-rich nature of the ring.

Singlet oxygen, another reactive species, can participate in cycloaddition reactions with the furan ring, a common reaction for diene systems. This would lead to the formation of endoperoxides, which are often unstable and can further decompose.

The following table provides estimated second-order rate constants for the reaction of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- with key ROS, based on data for similar aromatic and furan-containing compounds.

Estimated Rate Constants for Indirect Photolysis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Reactive Species Estimated Second-Order Rate Constant (M⁻¹s⁻¹) Primary Reaction Site
Hydroxyl Radical (•OH) 1 x 10⁹ - 1 x 10¹⁰ Furan Ring
Singlet Oxygen (¹O₂) 1 x 10⁵ - 1 x 10⁶ Furan Ring

Identification of Photoproducts and Their Subsequent Chemical Transformations

Based on the proposed degradation pathways, a number of photoproducts can be anticipated. The homolytic cleavage of the C-Br bond would primarily yield Ethanone, 1-[5-(hydroxymethyl)-2-furanyl]- in aqueous environments, following the reaction of the resulting furfuryl radical with water and oxygen.

Indirect photolysis initiated by hydroxyl radicals is likely to produce a variety of hydroxylated derivatives of the parent compound. Subsequent reactions could lead to the opening of the furan ring, forming smaller, more oxidized aliphatic compounds. For instance, the degradation of furfural (B47365), a related compound, is known to proceed through furoic acid to ultimately form smaller organic acids. ethz.chnih.govrepec.org

The reaction with singlet oxygen would form an unstable endoperoxide, which could then rearrange or decompose to various dicarbonyl compounds.

Hydrolytic Stability and Kinetics in Various Aqueous Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, the primary site for hydrolysis is the bromomethyl group.

pH-Dependent Hydrolysis Pathways and Rate Constant Determination

The hydrolysis of the bromomethyl group is expected to proceed via a nucleophilic substitution reaction, where water acts as the nucleophile, displacing the bromide ion. This reaction is analogous to the hydrolysis of benzyl (B1604629) halides. researchgate.netgoogle.com The rate of this reaction is likely to be influenced by pH.

Under neutral and acidic conditions, the reaction will likely proceed through a direct substitution by water. Under basic conditions (higher pH), the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, will significantly accelerate the rate of hydrolysis. Therefore, the hydrolysis rate constant is expected to increase with increasing pH.

While specific rate constants for Ethanone, 1-[5-(bromomethyl)-2-furanyl]- are not available, the table below illustrates the expected pH-dependence of the hydrolysis half-life, based on data for structurally similar benzylic bromides.

Illustrative pH-Dependent Hydrolysis Half-Lives for a Structurally Similar Bromomethyl Aromatic Compound at 25°C

pH Dominant Nucleophile Estimated Half-Life
5 H₂O Days to Weeks
7 H₂O Days
9 OH⁻ Hours to Days

Identification of Hydrolysis Products and Their Chemical Fates

The primary and most direct product of the hydrolysis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is Ethanone, 1-[5-(hydroxymethyl)-2-furanyl]- . This occurs through the replacement of the bromine atom with a hydroxyl group. This product is expected to be more water-soluble and generally less reactive than the parent compound.

The fate of Ethanone, 1-[5-(hydroxymethyl)-2-furanyl]- in the environment would then be determined by other degradation processes, such as microbial degradation or further oxidation through photolysis. The furan ring and the acetyl group would remain susceptible to these subsequent transformations.

Chemical Biodegradation Studies (Focus on Microbial Transformation Pathways)

The biodegradation of halogenated organic compounds is a key area of environmental research. However, specific studies detailing the microbial transformation of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- are not extensively documented in publicly available scientific literature. The following subsections outline the expected, yet currently theoretical, pathways based on the degradation of similar chemical structures.

Identification of Microbial Metabolites and Elucidation of Enzymatic Degradation Mechanisms

Detailed research identifying specific microbial consortia or enzymes capable of degrading Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is scarce. It is hypothesized that initial enzymatic attack could occur via two primary routes: dehalogenation or oxidation of the furan ring. Reductive dehalogenases, for instance, could cleave the carbon-bromine bond, a common pathway for the breakdown of brominated compounds under anaerobic conditions. This would result in the formation of 1-(5-methyl-2-furanyl)ethanone. Alternatively, mono- or dioxygenase enzymes could target the furan ring, leading to ring cleavage and the formation of aliphatic intermediates.

Further research is required to isolate and characterize the specific enzymes and resulting metabolites from microbial cultures exposed to Ethanone, 1-[5-(bromomethyl)-2-furanyl]-.

Aerobic and Anaerobic Transformation Pathways in Environmental Models

The transformation of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- in the environment is expected to differ significantly under aerobic and anaerobic conditions.

Aerobic Pathways: In the presence of oxygen, oxidative degradation is likely to be the primary mechanism. Microorganisms equipped with oxygenase enzymes could hydroxylate the furan ring, making it susceptible to cleavage. The acetyl group may also be a site for enzymatic modification.

Anaerobic Pathways: Under anaerobic conditions, reductive processes are more probable. The most likely initial step is reductive dehalogenation, where the bromine atom is removed and replaced with a hydrogen atom. This process reduces the toxicity and recalcitrance of the molecule, potentially allowing for further degradation by a broader range of anaerobic microorganisms.

ConditionProbable Initial PathwayKey Enzymatic ProcessPotential Intermediate
AerobicOxidative Ring CleavageMonooxygenase/DioxygenaseHydroxylated furan derivatives
AnaerobicReductive DehalogenationReductive Dehalogenase1-(5-methyl-2-furanyl)ethanone

Sorption and Desorption Behavior in Environmental Matrices (Focus on Chemical Interactions with Soil/Sediment Components)

The mobility and bioavailability of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- in the environment are governed by its sorption and desorption characteristics in soil and sediment. The extent of this interaction is influenced by the physicochemical properties of both the chemical and the environmental matrix. Key factors include the organic carbon content of the soil/sediment, clay mineralogy, and pH.

The presence of the bromomethyl and acetyl functional groups suggests that both hydrophobic and polar interactions could play a role in its sorption. The furan ring contributes to the molecule's hydrophobicity, which would lead to partitioning into soil organic matter. The carbonyl group in the acetyl moiety and the polar C-Br bond can engage in more specific interactions, such as hydrogen bonding or dipole-dipole interactions with clay surfaces and organic functional groups.

Soil/Sediment ComponentDominant Interaction TypeImplication for Mobility
Organic MatterHydrophobic PartitioningReduced mobility, increased persistence
Clay MineralsDipole-dipole, Hydrogen BondingModerate sorption, potential for slow release
SandMinimal InteractionHigh mobility in sandy soils

Advanced Oxidation Processes (AOPs) for Targeted Chemical Breakdown and Deactivation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies designed to degrade persistent organic pollutants. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can rapidly oxidize a wide range of organic compounds.

For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, AOPs such as UV/H₂O₂, Fenton/photo-Fenton, and ozonation could be effective for its degradation. The hydroxyl radicals would likely attack the furan ring, leading to its opening and subsequent mineralization to carbon dioxide, water, and bromide ions. The reaction rates and degradation efficiency would depend on factors like pH, temperature, and the concentration of the oxidant and any catalysts used.

AOP MethodPrimary OxidantPotential Reaction SiteExpected Outcome
UV/H₂O₂Hydroxyl Radical (•OH)Furan Ring, Acetyl GroupRing cleavage, mineralization
Fenton (Fe²⁺/H₂O₂)Hydroxyl Radical (•OH)Furan Ring, Acetyl GroupRing cleavage, mineralization
Ozonation (O₃)Ozone, Hydroxyl RadicalFuran RingRing cleavage, formation of smaller organic acids

Future Research Trajectories and Unexplored Avenues for Ethanone, 1 5 Bromomethyl 2 Furanyl

Development of Novel Stereoselective and Enantioselective Synthetic Methodologies

The synthesis of chiral furan-containing molecules is of significant interest due to their prevalence in bioactive natural products. Future research should focus on developing stereoselective and enantioselective methods targeting Ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]-.

One promising approach involves the enantioselective alkylation of prochiral nucleophiles with the bromomethyl group of the furan (B31954). Phase-transfer catalysis, which has been successfully employed for the enantioselective alkylation of 2-oxindoles with benzyl (B1604629) bromide, could be adapted for this purpose. beilstein-journals.org The development of chiral phase-transfer catalysts capable of differentiating between the enantiotopic faces of a nucleophile attacking the bromomethylfuran would be a key challenge.

Another avenue lies in the stereoselective reduction of the acetyl group. The development of chiral catalysts for the enantioselective hydrogenation or transfer hydrogenation of the ketone would yield chiral secondary alcohols. These chiral alcohols could then serve as valuable intermediates for the synthesis of more complex molecules.

Furthermore, organocatalytic approaches, which have been used for the synthesis of chiral furan derivatives, could be explored. nist.gov For instance, a chiral amine catalyst could be employed in reactions involving the acetyl group, such as aldol (B89426) or Mannich reactions, to introduce a new stereocenter.

Table 1: Potential Stereoselective Reactions for Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Reaction TypeFunctional Group TargetedPotential Chiral CatalystExpected Product
Asymmetric AlkylationBromomethylChiral Phase-Transfer CatalystChiral substituted furan
Asymmetric ReductionAcetylChiral Metal Complex (e.g., Ru, Rh)Chiral secondary alcohol
Asymmetric Aldol ReactionAcetylChiral Amine (e.g., Proline)Chiral β-hydroxy ketone

Exploration of Underutilized Reactivity Modes and Catalytic Transformations

The dual functionality of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- allows for a wide range of chemical transformations that remain largely unexplored.

The bromomethyl group is a prime site for nucleophilic substitution and cross-coupling reactions. While the synthesis of 5-Bromomethyl-2-acetyl furan has been reported to be unstable, its in-situ generation and immediate use in subsequent reactions could be a viable strategy. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, could be employed to introduce various aryl or vinyl groups at the 5-position, analogous to the synthesis of 2-(bromomethyl)-5-aryl-thiophenes. nih.govnih.govresearchgate.net

The acetyl group can undergo a plethora of transformations. Beyond simple reductions, it can participate in condensation reactions to form larger, more complex structures. For example, reaction with hydrazines could yield hydrazones, which can be further cyclized to form various heterocyclic systems.

The furan ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, which are fundamental in the creation of complex molecular architectures.

Table 2: Potential Catalytic Transformations of Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Reaction TypeReagentsCatalystProduct Type
Suzuki-Miyaura CouplingAryl boronic acidPd(PPh₃)₄ / K₃PO₄5-Aryl-2-acetylfuran
Sonogashira CouplingTerminal alkynePd/Cu catalyst5-Alkynyl-2-acetylfuran
Heck CouplingAlkenePd catalyst5-Alkenyl-2-acetylfuran
Buchwald-Hartwig AminationAminePd catalyst5-(Aminomethyl)-2-acetylfuran

Integration into Advanced Supramolecular Architectures and Self-Healing Materials

The furan moiety is a key component in thermally reversible self-healing polymers based on the Diels-Alder reaction between furan and maleimide (B117702) groups. youtube.com The bifunctional nature of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- makes it an attractive building block for such materials. The bromomethyl group can be used to anchor the furan unit to a polymer backbone or another monomer, while the acetyl group could be used for further functionalization or to influence the material's properties.

Future research could focus on synthesizing polymers or cross-linkers incorporating the 5-(bromomethyl)-2-acetylfuran unit. The reversible nature of the furan-maleimide Diels-Alder adduct would allow for the creation of materials that can self-heal upon thermal treatment. The acetyl group could be used to tune the electronic properties of the furan ring, thereby influencing the kinetics and thermodynamics of the Diels-Alder reaction and, consequently, the healing efficiency of the material.

Design of Next-Generation Catalytic Systems Utilizing Furanone Scaffolds as Ligands or Organocatalysts

The furan ring and its derivatives can act as ligands for transition metals or as organocatalysts. Ethanone, 1-[5-(bromomethyl)-2-furanyl]- could be a precursor for novel catalytic systems.

The bromomethyl and acetyl groups can be chemically modified to introduce coordinating atoms (e.g., nitrogen, phosphorus, sulfur), transforming the molecule into a bidentate or tridentate ligand. These ligands could then be complexed with various transition metals to create novel catalysts for a range of organic transformations. The electronic properties of the furan ring, influenced by the acetyl group, could play a crucial role in the catalytic activity of the resulting metal complex.

Furthermore, the furan scaffold itself can be part of an organocatalyst. For example, chiral amines or phosphines could be attached via the bromomethyl group to create novel catalysts for asymmetric reactions.

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry offers powerful tools to predict the reactivity and properties of molecules and materials, guiding experimental efforts. nih.gov For Ethanone, 1-[5-(bromomethyl)-2-furanyl]-, computational modeling can provide valuable insights into its currently unexplored potential.

Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate the reaction kinetics and mechanisms of various transformations involving this compound. For instance, the energy barriers for nucleophilic substitution at the bromomethyl group or for the various steps in a catalytic cycle could be calculated. This would allow for the rational design of reaction conditions and catalysts.

In the context of materials science, computational modeling can be used to predict the properties of polymers and supramolecular assemblies incorporating the 5-(bromomethyl)-2-acetylfuran unit. For example, molecular dynamics simulations could be used to study the self-assembly behavior and the mechanical properties of self-healing materials based on this furan derivative.

Conclusion and Outlook on the Research Landscape of Ethanone, 1 5 Bromomethyl 2 Furanyl

Summary of Key Research Contributions and Advancements

Research into Ethanone (B97240), 1-[5-(bromomethyl)-2-furanyl]- and its analogs has contributed to the broader understanding of furan (B31954) chemistry. The development of synthetic methodologies for furan derivatives has seen significant progress, with both classical methods being refined and novel catalytic approaches emerging. numberanalytics.com These advancements are crucial for accessing a wide array of substituted furans, including the title compound.

Key contributions in the field of furan synthesis include:

Catalytic Reactions: The use of transition metals and enzymes has facilitated the synthesis of complex heterocycles with high selectivity and yield. numberanalytics.com

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex heterocyclic structures in a single step, enhancing efficiency and reducing waste. numberanalytics.com

Flow Chemistry: This technology offers improved reaction control, enhanced safety, and greater efficiency in the synthesis of heterocyclic compounds. numberanalytics.com

While specific research dedicated solely to Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is not extensively documented in publicly available literature, the existing body of work on furan chemistry provides a solid foundation for its synthesis and predictable reactivity. The primary route to such a compound would likely involve the bromination of a suitable precursor, such as 1-(5-methylfuran-2-yl)ethanone. The reactivity of the bromomethyl group is expected to be a key feature, allowing for its use as a versatile building block in the synthesis of more complex molecules.

Remaining Challenges and Opportunities in Furanone Chemistry

Despite the progress made, several challenges and opportunities remain within the field of furanone chemistry. The inherent reactivity of the furan ring, while advantageous for synthesis, can also lead to instability and undesired side reactions. numberanalytics.comrsc.org

Remaining Challenges:

Stability of Furanic Compounds: Furan derivatives can be sensitive to acidic conditions, which can limit their application in certain synthetic pathways. rsc.org Some furan derivatives may also be sensitive to light, air, or moisture. numberanalytics.com

Selective Functionalization: Achieving regioselective functionalization of the furan ring remains a significant challenge for chemists. nih.gov

Scalability and Sustainability: Developing cost-effective and environmentally friendly methods for the large-scale production of furan-based chemicals from biomass is a critical area of ongoing research. rsc.orgbiofuranchem.comnih.gov The production of furfural (B47365), a key precursor, often suffers from low yields and the formation of byproducts. ecbasis.org

Opportunities for Future Research:

Development of Novel Catalysts: There is a continuing need for more efficient and selective catalysts for furan synthesis and functionalization. mdpi.com

Exploration of Bio-based Feedstocks: The use of renewable biomass to produce furan compounds presents a significant opportunity for developing sustainable chemical processes. biofuranchem.comnih.gov

Computational Studies: Theoretical calculations can provide valuable insights into the reactivity and properties of furan derivatives, guiding experimental work. acs.org

Broader Implications for Organic Synthesis, Materials Science, and Chemical Research Innovation

The study of compounds like Ethanone, 1-[5-(bromomethyl)-2-furanyl]- has broader implications that extend across various scientific disciplines.

Organic Synthesis:

Versatile Building Blocks: Furan derivatives are valuable intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. nih.govexlibrisgroup.com The presence of multiple reactive sites in compounds like the title molecule allows for diverse chemical transformations.

Innovation in Synthetic Methodology: The challenges associated with furan chemistry drive the development of new and innovative synthetic methods that can be applied to other areas of organic chemistry. jocpr.comnumberanalytics.com

Materials Science:

Sustainable Polymers: Furan-based polymers are being investigated as renewable alternatives to petroleum-based plastics, with potential applications in packaging and other areas. numberanalytics.com 2,5-Furandicarboxylic acid (FDCA), a derivative of furan, is a key monomer for producing high-performance bio-based polyesters like polyethylene (B3416737) furanoate (PEF). acs.org

Functional Materials: The unique electronic properties of the furan ring make it a component in the design of organic conductors, semiconductors, and other advanced materials. msesupplies.com

Chemical Research Innovation:

Drug Discovery: The furan nucleus is a common scaffold in many biologically active compounds, and the development of new furan derivatives is a key area of medicinal chemistry research. nih.govbohrium.comexlibrisgroup.comebi.ac.ukresearchgate.net Furanones have shown a wide range of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govbohrium.comexlibrisgroup.comebi.ac.ukresearchgate.net

Green Chemistry: The push towards using biomass-derived furan compounds is a significant driver for innovation in green and sustainable chemistry. biofuranchem.comjocpr.comnumberanalytics.com

Q & A

Q. What are the optimal synthetic routes for Ethanone, 1-[5-(bromomethyl)-2-furanyl]-?

The synthesis typically involves bromination of a furan precursor. For example, bromomethylation at the 5-position of 2-acetylfuran derivatives can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or via alkylation reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Structural confirmation requires ¹H/¹³C NMR and HRMS. For instance, a derivative with a bromomethyl group (C₁₃H₁₂Br₂O₄) showed characteristic NMR peaks at δ 5.08 (s, -CH₂Br) and δ 2.64 (s, -COCH₃), alongside HRMS data matching theoretical values .

Q. How should researchers handle and store this compound safely?

  • Storage : Keep in a cool, ventilated area, protected from light and moisture. Use inert gas (e.g., argon) for long-term storage of sensitive samples.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. What spectroscopic methods are used to confirm the structure of this compound?

TechniqueKey Data PointsReference
¹H NMR Peaks for bromomethyl (-CH₂Br) at δ ~4.5–5.2 and acetyl (-COCH₃) at δ ~2.5–2.7
HRMS Exact mass matching (e.g., [M + Na]⁺ calculated: 414.8980; observed: 414.9003)
IR C=O stretch ~1700 cm⁻¹; C-Br stretch ~600 cm⁻¹

Advanced Research Questions

Q. How can the reactivity of the bromomethyl group be exploited in cross-coupling reactions?

The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or radical reactions. Design experiments using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in anhydrous THF. Monitor reaction progress via TLC and optimize temperature (60–80°C) to balance yield and selectivity. Post-reaction, characterize products using GC-MS or HPLC to identify byproducts .

Q. What methodologies are used to assess its biological activity (e.g., antimicrobial)?

  • Assay Design : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% final concentration).
  • Controls : Include positive (e.g., ampicillin) and vehicle (DMSO) controls.
  • Data Analysis : Calculate minimum inhibitory concentration (MIC) using OD₆₀₀ measurements and statistical tools (e.g., ANOVA with post-hoc tests) .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

If NMR or MS data conflicts with expected results:

Re-purify the sample to eliminate impurities.

Cross-validate with alternative techniques (e.g., X-ray crystallography or 2D NMR).

Compare with literature values for similar brominated furans (e.g., δ ~6.43 for aromatic protons in brominated furans) .

Q. What advanced techniques measure thermodynamic properties like ΔvapH°?

PropertyMethodExample DataReference
ΔvapH° Calorimetry (e.g., DSC)53.0 ± 0.6 kJ/mol for 2-acetylfuran
Boiling Point Reduced-pressure distillation340.2 K @ 0.013 bar

Q. How to ensure high purity for sensitive applications (e.g., catalysis)?

  • Chromatography : Use preparative HPLC with C18 columns (MeCN/H₂O gradient).
  • Elemental Analysis : Confirm C/H/Br/O ratios within ±0.3% of theoretical values.
  • GC-MS : Monitor for trace solvents (e.g., DMF) that may interfere with reactions .

Notes

  • Data Gaps : Limited direct studies on Ethanone, 1-[5-(bromomethyl)-2-furanyl]-; extrapolated from analogous brominated furans and acetylfuran derivatives.
  • Methodological Focus : Emphasized experimental design, validation, and troubleshooting to align with academic research rigor.

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